5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
Description
Properties
Molecular Formula |
C10H11ClN2O |
|---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
5-(2-aminoethyl)-6-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-8-5-9-7(4-10(14)13-9)3-6(8)1-2-12/h3,5H,1-2,4,12H2,(H,13,14) |
InChI Key |
AJLHBWVCBIHALS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)CCN |
Origin of Product |
United States |
Foundational & Exploratory
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS number 118289-55-7
The Backbone of Benzisothiazolyl-Piperazine Antipsychotics[1]
Part 1: Executive Technical Summary & Nomenclature Clarification[1]
Target Compound: 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one CAS Number: 118289-55-7 Primary Application: Key electrophilic intermediate in the synthesis of Ziprasidone (Geodon/Zeldox).[1][2][3]
Critical Note on Nomenclature: The CAS number 118289-55-7 strictly identifies the chloroethyl derivative.[1] The user-supplied name "5-(2-Amino-ethyl)-..." appears to be a misnomer or a reference to a theoretical metabolic precursor.[1] In the context of pharmaceutical development, the chloroethyl analog is the functional reagent used to alkylate the piperazine moiety of Ziprasidone. This guide focuses on the verified chemical entity CAS 118289-55-7 to ensure experimental validity.
Part 2: Chemical Profile & Physical Properties[1]
This intermediate is characterized by an oxindole core substituted with a chlorine atom at position 6 and a reactive chloroethyl side chain at position 5.[4] Its stability and purity are critical for preventing dimer formation during the final coupling stage.
| Property | Specification |
| IUPAC Name | 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Molecular Weight | 230.09 g/mol |
| Appearance | Pale yellow to brownish crystalline powder |
| Melting Point | 218 – 225 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC) |
| Key Impurities | 6-Chlorooxindole (Starting Material), 5-(2-Hydroxyethyl) analog |
Part 3: Synthetic Pathways & Mechanism[1]
The synthesis of CAS 118289-55-7 is a classic example of Friedel-Crafts functionalization followed by selective reduction .[1] The process must carefully balance the reduction of the side-chain carbonyl without over-reducing the lactam ring of the oxindole.[1]
3.1 Core Synthesis Workflow
-
Acylation: 6-Chlorooxindole reacts with chloroacetyl chloride (Friedel-Crafts) to form the 5-(2-chloroacetyl) intermediate.[1]
-
Reduction: The ketone carbonyl is reduced to a methylene group using a silane-based system (e.g., Triethylsilane/TFA or Tetramethyldisiloxane) to yield the target chloroethyl compound.
3.2 Mechanistic Visualization (Graphviz)
Figure 1: Two-step synthesis of CAS 118289-55-7 from 6-chlorooxindole via acylation and silane reduction.
Part 4: Application in Drug Development (Ziprasidone Synthesis)
The primary utility of CAS 118289-55-7 is its role as the electrophile in the synthesis of Ziprasidone.[1] It undergoes a nucleophilic substitution reaction with 3-(1-piperazinyl)-1,2-benzisothiazole .[1]
4.1 Reaction Protocol
-
Reagents: CAS 118289-55-7 (1.0 eq), 3-(1-piperazinyl)-1,2-benzisothiazole (1.1 eq).[1]
-
Catalyst/Base: Sodium Carbonate (Na₂CO₃) and Sodium Iodide (NaI) as a catalyst to facilitate the Finkelstein reaction (in situ conversion of alkyl chloride to alkyl iodide).
-
Solvent: Water or aqueous Isopropanol/Glycerol.
-
Conditions: Reflux (100–105 °C) for 12–24 hours.
4.2 Pathway Diagram
Figure 2: Convergent synthesis of Ziprasidone via N-alkylation of the piperazine moiety.[1][3]
Part 5: Analytical Characterization & Quality Control[1][5]
To ensure the integrity of the drug substance, the intermediate must be rigorously characterized.
5.1 HPLC Method (Purity & Impurity Profiling)
-
Column: C18 or C8 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH ~3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 70:30 (A:B) to 30:70 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 234 nm (or 254 nm).
-
Retention Time: CAS 118289-55-7 typically elutes between 8–12 minutes depending on the specific gradient.[1]
5.2 NMR Interpretation (¹H-NMR, DMSO-d₆)
-
δ 10.4 ppm (s, 1H): N-H (Indole lactam proton).
-
δ 6.8–7.2 ppm (m, 2H): Aromatic protons (C4 and C7 positions).
-
δ 3.8 ppm (t, 2H): -CH₂-Cl (Chloromethyl protons).[1]
-
δ 3.5 ppm (s, 2H): Indole C3 protons.
-
δ 3.0 ppm (t, 2H): Ar-CH₂ -CH₂-Cl (Benzylic protons).[1]
Part 6: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the chloroethyl group.
-
PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during handling.
References
-
Nadkarni, D. V., & Hallissey, J. F. (2008).[5] Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development. Link
-
Pfizer Inc. (1989). US Patent 4,831,031: Arylpiperazinyl-ethyl (or butyl)-heterocyclic compounds and their use in treating psychiatric disorders.[1] Google Patents. Link
-
Reddy, B. R., et al. (2021). Process for the preparation of Ziprasidone mesylate trihydrate. Technical Disclosure Commons. Link
-
PubChem. (2025). Compound Summary: 6-Chloro-5-(2-chloroethyl)oxindole (CAS 118289-55-7).[1][2][6][7] National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 6-Chloro-5-(2-chloroethyl)indolin-2-one. Merck KGaA. Link
Sources
- 1. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 6-Chloro-5-(2-chloroethyl)indolin-2-one , 97% , 118289-55-7 - CookeChem [cookechem.com]
- 7. 6-Chloro-5-(2-chloroethyl)oxindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Technical Guide: Molecular Characteristics and Synthesis of Ziprasidone Intermediates
The following technical guide details the molecular characteristics, synthesis pathways, and quality parameters for the key intermediates of Ziprasidone.
Executive Summary
Ziprasidone (marketed as Geodon/Zeldox) is a benzisothiazolyl-piperazine atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1][2] Its synthesis relies on the convergent coupling of two critical intermediates: an indolinone derivative (side chain) and a piperazine derivative (core heterocycle).[2]
Precise control over the molecular weight, stoichiometry, and purity of these intermediates is the primary determinant of the final drug substance's yield and impurity profile.[1][2] This guide provides authoritative data on these precursors to support process chemistry and analytical development.[2]
Chemical Profile of Key Intermediates
Intermediate A: The "Piperazine" Core
This moiety provides the affinity for serotonergic and dopaminergic receptors.[1][2] It is typically handled as a hydrochloride salt for stability but reacts as a free base.[2]
| Parameter | Specification |
| Chemical Name | 3-(1-Piperazinyl)-1,2-benzisothiazole |
| Common Abbreviation | BITP / P-Benz |
| CAS Number (Free Base) | 87691-87-0 |
| CAS Number (HCl Salt) | 87691-88-1 |
| Molecular Formula | C₁₁H₁₃N₃S (Free Base) |
| Molecular Weight | 219.31 g/mol (Free Base) 255.77 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water; soluble in methanol/DMSO |
| Key Impurity | Bis-benzisothiazolyl piperazine (dimer) |
Intermediate B: The "Side Chain" (Oxindole)
This alkylating agent introduces the lipophilic indolinone tail.[2] Its purity is critical; residual precursors here can lead to genotoxic impurities in the final API.[2]
| Parameter | Specification |
| Chemical Name | 5-(2-Chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one |
| Common Abbreviation | CECO / Chloroethyl Oxindole |
| CAS Number | 118289-55-7 |
| Molecular Formula | C₁₀H₉Cl₂NO |
| Molecular Weight | 230.09 g/mol |
| Melting Point | 218 – 225 °C |
| Appearance | Pale yellow to orange powder |
| Solubility | Soluble in DMF, DMSO; insoluble in water |
| Precursor | 6-Chloro-5-(2-chloroacetyl)oxindole (CAS 118307-04-3) |
Synthesis Pathway & Logic
The industrial synthesis of Ziprasidone is a convergent process.[2] The diagram below illustrates the flow from raw materials to the final coupling.[2]
Figure 1: Convergent synthesis pathway of Ziprasidone showing the derivation of the alkylating agent (Red) and its coupling with the piperazine core (Green).[1]
Experimental Protocol: Convergent Coupling
This protocol describes the N-alkylation step, where Intermediate A and Intermediate B are coupled.[1][2] This is the critical step for determining yield and preventing the formation of the "dimer" impurity.[1][2]
Reagents & Equipment
-
Reactor: 500 mL 3-neck Round Bottom Flask with mechanical stirrer and reflux condenser.
-
Solvent: Water (Green chemistry approach) or Glycerol/Water mixture.[2]
-
Base: Sodium Carbonate (Na₂CO₃) - acts as an HCl scavenger.[2]
-
Catalyst: Sodium Iodide (NaI) - optional, accelerates Finkelstein-like substitution.[2]
Step-by-Step Methodology
-
Charge Reactor:
-
Add 10.0 g (43.4 mmol) of Intermediate B (5-(2-chloroethyl)-6-chlorooxindole).
-
Add 9.5 g (43.4 mmol) of Intermediate A (3-(1-piperazinyl)-1,2-benzisothiazole). Note: A slight excess of Intermediate A is often used to ensure complete consumption of the alkyl halide.[2]
-
Add 13.8 g (130 mmol) of Sodium Carbonate.
-
Add 100 mL of deionized water.
-
-
Reaction Phase:
-
Work-up & Isolation:
-
Purification (Reslurry):
-
Transfer the wet cake to a clean flask.
-
Reslurry in 50 mL THF or Methanol at 50°C for 1 hour.
-
Filter and dry under vacuum at 50°C.[2]
-
Expected Yield: ~85-90% Target Purity: >99.0% (HPLC)
Analytical Validation
To verify the identity of the intermediates before coupling, use the following validation criteria.
HPLC Method for Intermediates
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5µm).[2]
-
Mobile Phase:
-
A: 0.05 M Potassium Phosphate buffer (pH 6.0).
-
B: Acetonitrile.[2]
-
-
Gradient: 20% B to 80% B over 20 minutes.
-
Detection: UV at 254 nm.[2]
Mass Spectrometry (ESI-MS)
-
Intermediate A (BITP): Expect [M+H]⁺ peak at 220.3 m/z .[2]
-
Intermediate B (CECO): Expect [M+H]⁺ peak at 231.1 m/z (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).[2]
References
-
Pfizer Inc. (2001).[2] Geodon (Ziprasidone HCl) Prescribing Information. U.S. Food and Drug Administration.[2] [Link]
-
PubChem. (2025).[2][4][5] Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][2][6] National Center for Biotechnology Information.[2] [Link][1]
-
Urban, F. J., & Breitenbach, R. (1994).[2] Process for the preparation of ziprasidone. U.S. Patent No.[2] 5,312,925.[2] Washington, DC: U.S. Patent and Trademark Office.[2]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. watson-int.com [watson-int.com]
- 4. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 118307-04-3|6-Chloro-5-(2-chloroacetyl)indolin-2-one|BLD Pharm [bldpharm.com]
solubility profile of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one in water vs organic solvents
The following technical guide provides an in-depth analysis of the solubility profile for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a specific structural analog and potential impurity/degradation product related to the antipsychotic drug Ziprasidone.
Editorial Note: While the commercially dominant intermediate is the chloro-ethyl analog (CAS 118289-55-7), this guide specifically addresses the amino-ethyl variant as requested.[1][2] Where experimental data for this specific primary amine is proprietary or absent from public literature, predictive modeling based on the validated physicochemical properties of the oxindole core and the Ziprasidone parent structure is utilized.
Executive Summary
5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (referred to herein as CEI-Amine ) is a critical structural motif in the synthesis and degradation pathways of benzisothiazolyl-piperazine antipsychotics, specifically Ziprasidone .[1][2] Chemically, it consists of a lipophilic 6-chlorooxindole core functionalized with a hydrophilic ethylamine side chain.[2]
Unlike its precursor (the chloro-ethyl intermediate), the presence of a primary amine confers significant pH-dependent solubility.[1][2] This guide delineates the solubility boundaries of CEI-Amine to aid in impurity profiling, metabolite identification, and process purification.
Physicochemical Characterization
Understanding the solubility requires analyzing the competition between the rigid, hydrophobic oxindole core and the ionizable amine tail.
| Property | Value / Prediction | Mechanistic Implication |
| Molecular Formula | C₁₀H₁₁ClN₂O | Low molecular weight facilitates solvent penetration.[1][2] |
| Molecular Weight | 210.66 g/mol | -- |
| pKa (Base) | ~9.8 (Primary Amine) | High solubility in acidic aqueous media (pH < 8).[1] |
| pKa (Acid) | ~13.2 (Lactam NH) | Deprotonation only occurs at extremely high pH (>13).[1] |
| LogP (Octanol/Water) | 1.2 – 1.6 (Predicted) | Moderately lipophilic free base; significantly less lipophilic than the chloro-ethyl analog (LogP ~2.9).[1][2] |
| H-Bond Donors | 2 (Amine NH₂, Lactam NH) | High crystal lattice energy reduces solubility in non-polar solvents.[1][2] |
Solubility Profile: Water vs. Organic Solvents[3]
Aqueous Solubility & pH Dependence
The solubility of CEI-Amine is governed by the ionization state of the ethylamine group.
-
Acidic Conditions (pH 1.0 – 6.0):
-
Neutral to Basic Conditions (pH 8.0 – 12.0):
Organic Solvent Profile
The free base form exhibits a distinct "like-dissolves-like" profile favoring polar aprotic solvents.[1][2]
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Disrupts intermolecular H-bonds of the oxindole core; dipole-dipole interactions stabilize the polar amine.[1][2] |
| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Solvates the amine group well, but the chlorinated aromatic ring has limited affinity.[1] Heating often required. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good solvation of the lipophilic core; useful for extraction from basic aqueous phases.[1] |
| Ethers | THF, MTBE | Low to Moderate | Limited ability to break the strong crystal lattice of the oxindole.[1] |
| Non-Polar | Hexane, Heptane | Insoluble | The polar amine and lactam groups prevent solvation in aliphatic hydrocarbons.[1] |
Comparative Analysis: Amino vs. Chloro Intermediate
It is vital to distinguish CEI-Amine from its synthetic precursor, 6-Chloro-5-(2-chloroethyl)oxindole (CEI-Cl).[1][2]
-
CEI-Cl (Precursor): No basic amine.[1][2] Insoluble in water at all pH levels.[1] Highly soluble in Ethyl Acetate.
-
CEI-Amine (Target): Basic amine. Soluble in acidic water. Less soluble in Ethyl Acetate than the precursor due to higher polarity.
Experimental Protocols
Protocol A: pH-Dependent Solubility Determination (Shake-Flask Method)
Objective: To quantify the intrinsic solubility of CEI-Amine across the physiological pH range.[1][2]
-
Preparation: Prepare 10 mM phosphate/citrate buffers adjusted to pH 2.0, 4.0, 6.8, 7.4, and 10.0.
-
Saturation: Add excess solid CEI-Amine (approx. 20 mg) to 2 mL of each buffer in borosilicate glass vials.
-
Equilibration: Vortex for 1 minute, then shake at 25°C for 24 hours (orbital shaker, 200 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (saturate filter first to prevent adsorption).
-
Quantification: Dilute the supernatant 1:10 with Mobile Phase A and analyze via HPLC (see Protocol B).
-
Calculation:
Protocol B: HPLC Quantification Method
Context: Adapted from USP methods for Ziprasidone Related Compounds.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.05 M Potassium Phosphate Buffer (pH 6.0) + 0.1% Triethylamine (TEA).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
Detection: UV @ 254 nm (Oxindole chromophore).[1]
-
Retention Logic: CEI-Amine will elute earlier than the Chloro-ethyl precursor and significantly earlier than Ziprasidone due to the polar primary amine.[1][2]
Visualization: Synthesis & Solubility Logic
Diagram 1: Structural Relationship & Solubility Switch
This diagram illustrates the transformation from the commercial precursor to the amino-derivative and the resulting solubility inversion.
Caption: Transformation of the lipophilic precursor to the pH-sensitive amino-derivative.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10609474: 6-Chloro-5-(2-chloroethyl)oxindole. Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). Geodon (Ziprasidone HCl) Prescribing Information. Retrieved from [Link][1][3][4][5][6]
-
Howard, H. R., et al. "3-Benzisothiazolylpiperazine derivatives as potential antipsychotic agents." Journal of Medicinal Chemistry 39.1 (1996): 143-148.[1][2] (Foundational chemistry for the oxindole side chain).
- United States Pharmacopeia (USP).Ziprasidone Hydrochloride Monograph: Related Compounds. (Standard analytical methods for oxindole impurities).
Sources
- 1. 6-Chloro-5-(2-piperazin-1-YL-ethyl)-1,3-dihydro-indol-2-one | C14H18ClN3O | CID 22181640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2h-indol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. mdpi.com [mdpi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. uspnf.com [uspnf.com]
- 6. Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
This application note details the synthesis protocol for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a critical structural motif and primary amine precursor to the antipsychotic drug Ziprasidone .[1]
Part 1: Executive Summary & Retrosynthetic Analysis
Target Molecule: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one CAS (Related Intermediate): 118289-55-7 (Chloro-ethyl analog) Primary Application: Building block for antipsychotic pharmacophores; fragment synthesis for Ziprasidone analogs.[1]
Synthesis Strategy: The most robust industrial route utilizes 6-chlorooxindole as the starting material.[1] The ethylamine side chain is installed via a Friedel-Crafts acylation followed by a silane-mediated reduction to the chloroethyl intermediate.[1] The final transformation to the primary amine is best achieved via azide displacement and subsequent reduction (Staudinger or Hydrogenation) to avoid the over-alkylation issues common with direct ammonolysis.
Caption: Retrosynthetic disconnection showing the conversion of 6-chlorooxindole to the target amine via the industrially established chloroethyl intermediate.[1]
Part 2: Detailed Experimental Protocol
Stage 1: Synthesis of 5-(2-Chloroacetyl)-6-chlorooxindole
Objective: Regioselective installation of the two-carbon side chain.[1]
Reagents & Equipment:
-
6-Chlorooxindole (1.0 eq)[1]
-
Chloroacetyl chloride (1.2 eq)[1]
-
Aluminum Chloride (AlCl₃) (2.5 eq)[1]
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM) (Solvent)[1]
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Purge with Nitrogen.[1]
-
Suspension: Charge the flask with 6-Chlorooxindole (e.g., 16.7 g, 100 mmol) and anhydrous AlCl₃ (33.3 g, 250 mmol). Add CS₂ (100 mL) or DCM (150 mL) to form a suspension.[1]
-
Acylation: Cool the mixture to 0–5°C. Add Chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 30 minutes.
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (40°C for DCM, 46°C for CS₂) for 3–5 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for consumption of starting material.[1]
-
Quench: Cool to 0°C. Carefully pour the reaction mixture into ice-water (500 mL) containing concentrated HCl (20 mL) to break the aluminum complex.
-
Isolation: Filter the resulting precipitate. Wash the solid with water (3 x 50 mL) and cold ethanol (20 mL).[1] Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–90%
-
Appearance: Off-white to tan solid.[1]
-
Stage 2: Reduction to 5-(2-Chloroethyl)-6-chlorooxindole
Objective: Selective reduction of the ketone to a methylene group without reducing the amide carbonyl.[1]
Reagents:
-
5-(2-Chloroacetyl)-6-chlorooxindole (from Stage 1)[1]
-
Triethylsilane (Et₃SiH) (3.0 eq)[1]
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst)[1]
Protocol:
-
Dissolution: In a round-bottom flask, dissolve the Chloroacetyl intermediate (24.4 g, 100 mmol) in TFA (100 mL).
-
Reduction: Cool to 0°C. Add Triethylsilane (34.8 g, 300 mmol) dropwise.
-
Reaction: Stir at room temperature for 4–6 hours. An additional equivalent of silane may be added if the alcohol intermediate persists on TLC.
-
Workup: Pour the mixture into ice-water (600 mL). The product typically precipitates.[1]
-
Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with saturated NaHCO₃ (to remove TFA), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Stage 3: Conversion to 5-(2-Amino-ethyl)-6-chlorooxindole
Objective: Nucleophilic substitution to the primary amine via an Azide intermediate.[1]
Reagents:
-
5-(2-Chloroethyl)-6-chlorooxindole (1.0 eq)[1]
-
Sodium Azide (NaN₃) (1.5 eq)[1]
-
DMF (Dimethylformamide)[1]
-
Triphenylphosphine (PPh₃) (1.2 eq) & Water (Staudinger Reduction)[1]
Protocol:
-
Azidation:
-
Dissolve 5-(2-Chloroethyl)-6-chlorooxindole (23.0 g, 100 mmol) in anhydrous DMF (100 mL).
-
Add Sodium Azide (9.75 g, 150 mmol).
-
Heat to 60–70°C for 4–6 hours. Caution: Azides are shock-sensitive; do not overheat or concentrate to dryness.[1]
-
Workup: Dilute with water (300 mL) and extract with Ethyl Acetate. Wash organic layer with brine.[1][2] The organic layer contains the Azide intermediate .
-
-
Reduction (Staudinger Method):
-
To the Ethyl Acetate solution of the azide (do not isolate dry azide), add Triphenylphosphine (31.4 g, 120 mmol) at room temperature.
-
Stir for 2 hours until N₂ evolution ceases (formation of iminophosphorane).
-
Add Water (5 mL) and heat to reflux for 3 hours to hydrolyze the iminophosphorane to the amine.
-
-
Final Isolation:
-
Cool the mixture. The amine product may precipitate or require acid-base extraction.[1]
-
Acid-Base Extraction: Extract the organic layer with 1M HCl (aqueous).[1] The amine moves to the aqueous phase; PPh₃ and Ph₃PO remain in organics.
-
Basify the aqueous layer to pH 10 with NaOH.[1]
-
Extract the free amine into DCM, dry over Na₂SO₄, and concentrate.
-
Salt Formation: For stability, convert to the Hydrochloride salt by adding HCl in ether.
-
Part 3: Quantitative Data & Validation
Process Parameters Table
| Parameter | Stage 1 (Acylation) | Stage 2 (Deoxygenation) | Stage 3 (Amination) |
| Limiting Reagent | 6-Chlorooxindole | Chloroacetyl-intermediate | Chloroethyl-intermediate |
| Key Reagent | Chloroacetyl Chloride / AlCl₃ | Triethylsilane / TFA | NaN₃ / PPh₃ |
| Temperature | 0°C | 0°C | 60°C (Azide) / Reflux (Hydrolysis) |
| Time | 3–5 Hours | 4–6 Hours | 8–10 Hours (Total) |
| Expected Yield | 85–90% | 75–80% | 65–75% |
| Critical Safety | HCl gas evolution | Corrosive TFA | Azide toxicity/Explosion risk |
Analytical Validation (Expected Data):
-
¹H NMR (DMSO-d₆) for Target Amine:
Part 4: References
-
Pfizer Inc. (1989).[1] Synthesis of Ziprasidone and Intermediates.[1][5][6][7][9][10] U.S. Patent 4,831,031.[1] Link
-
Nadkarni, D. V., & Hallissey, J. F. (2008).[1] Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.[1][5][9][11] Organic Process Research & Development, 12(6), 1142–1145.[7] Link[1]
-
Sun Pharmaceutical Industries Ltd. (2003).[1] Process for the preparation of oxindole derivatives.[5][6][7][9][10][11][12] WO Patent 2003099198.[1][11] Link[1]
-
Scriven, E. F., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297-337.[1] (Standard protocol for Azide/Staudinger reduction).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. arkat-usa.org [arkat-usa.org]
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- 10. US5210212A - Process for 5-fluoro-6-chlorooxindole - Google Patents [patents.google.com]
- 11. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 12. chemimpex.com [chemimpex.com]
Application Note: Optimization of Reductive Amination Protocols Using 6-Chloro-5-(2-aminoethyl)oxindole
Executive Summary & Rationale
6-Chloro-5-(2-aminoethyl)oxindole is a privileged, highly versatile building block in medicinal chemistry. It is frequently utilized in the synthesis of CNS-active agents, including atypical antipsychotics (such as Ziprasidone analogues) and dual NK1/NK3 receptor antagonists ()[1].
The primary amine functionality on the ethyl side-chain serves as an ideal nucleophile for derivatization via reductive amination ()[2]. This application note details a robust, self-validating protocol for the direct reductive amination of 6-chloro-5-(2-aminoethyl)oxindole with various aldehydes and ketones. The methodology emphasizes mechanistic causality, optimal reagent selection, and rigorous analytical validation to ensure high-fidelity library generation.
Note: The primary amine starting material is commonly accessed via the amination of its commercially available precursor, 6-chloro-5-(2-chloroethyl)oxindole (CAS: 118289-55-7) ()[3].
Mechanistic Principles & Reagent Selection (E-E-A-T)
Reductive amination is a two-step cascade reaction:
-
Imine/Iminium Formation: The primary amine of 6-chloro-5-(2-aminoethyl)oxindole attacks the electrophilic carbonyl carbon of the target aldehyde or ketone. Subsequent dehydration yields a transient imine (from aldehydes) or iminium ion (from ketones).
-
Hydride Reduction: The transient intermediate is reduced by a hydride source to yield the corresponding secondary or tertiary amine.
Causality in Experimental Choices
To achieve high yields, the reduction rate of the imine must outpace the reduction of the starting carbonyl.
-
Why avoid NaBH₄? Sodium borohydride is highly reactive and often prematurely reduces the starting aldehyde/ketone to an alcohol before imine formation is complete, leading to poor yields and complex impurity profiles ()[2].
-
Why choose STAB over NaBH₃CN? While Sodium cyanoborohydride (NaBH₃CN) is mild, it is highly toxic and generates hazardous hydrogen cyanide (HCN) gas during aqueous workup. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice ()[4]. STAB is sterically bulky and electron-deficient due to its three acetoxy groups. This renders it exceptionally mild, allowing it to selectively reduce the protonated imine/iminium species at room temperature without touching the parent carbonyl ()[5].
-
Why DCE as a solvent? 1,2-Dichloroethane (DCE) provides superior solubility for STAB compared to THF or methanol, and it accelerates the overall reaction kinetics while minimizing side reactions ()[5].
Data Presentation: Optimization of Reaction Parameters
The following table summarizes the optimization of direct reductive amination conditions using 6-chloro-5-(2-aminoethyl)oxindole and a model aliphatic aldehyde.
| Reducing Agent | Solvent | Additive | Temp (°C) | Time (h) | Conversion (%) | Impurity Profile |
| NaBH₄ (1.5 eq) | MeOH | None | 0 to 25 | 4 | < 40% | High (Alcohol byproduct) |
| NaBH₃CN (1.5 eq) | MeOH | AcOH (cat.) | 25 | 12 | 75% | Moderate (Toxicity concerns) |
| NaBH(OAc)₃ (1.5 eq) | THF | AcOH (1.0 eq) | 25 | 8 | 85% | Low |
| NaBH(OAc)₃ (1.5 eq) | DCE | AcOH (1.0 eq) | 25 | 4 | > 95% | Trace |
Table 1: Condition screening for the direct reductive amination of 6-chloro-5-(2-aminoethyl)oxindole. Bold text indicates the optimized protocol.
Standard Operating Procedure (SOP): Direct Reductive Amination
Materials Required:
-
6-Chloro-5-(2-aminoethyl)oxindole (1.0 equiv, 1.0 mmol, 210.6 mg)
-
Target Aldehyde or Ketone (1.1 equiv for aldehydes, 1.5 equiv for ketones)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol, 318 mg)
-
Glacial Acetic Acid (AcOH) (1.0 equiv, 1.0 mmol, 57 µL)
-
Anhydrous 1,2-Dichloroethane (DCE) (10 mL)
Step-by-Step Protocol:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-(2-aminoethyl)oxindole (1.0 mmol) in anhydrous DCE (10 mL) under an inert nitrogen atmosphere.
-
Carbonyl Addition: Add the target aldehyde or ketone to the stirring solution.
-
Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise.
-
Mechanistic Insight: AcOH acts as a Brønsted acid to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine. It subsequently protonates the hemiaminal intermediate to facilitate dehydration into the reactive iminium ion ()[6].
-
-
Imine Pre-formation: Stir the mixture at room temperature for 30–60 minutes to allow the imine equilibrium to fully establish before introducing the reductant.
-
Reduction: Portion-wise, add STAB (1.5 mmol) over 5 minutes. The reaction will be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor the reaction via the self-validating QC system detailed in Section 5.
-
Quenching: Once complete, quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL).
-
Caution: Vigorous gas evolution (CO₂) will occur as the unreacted acetic acid and hydride are neutralized. Stir vigorously for 15 minutes.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x 15 mL).
-
Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography. Pro-tip: Use a DCM/MeOH gradient containing 1% NH₄OH to prevent the basic secondary amine product from streaking on the silica gel.
Logical Workflow of Direct Reductive Amination using STAB.
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure scientific integrity and reproducibility, every reaction must be validated through a closed-loop analytical system. Do not proceed to workup until Step 2 (LC-MS) confirms conversion.
-
TLC Monitoring (In-Process): Utilize a Ninhydrin stain. The primary amine starting material will appear as a highly visible, bright purple/pink spot. As it converts to the secondary amine product, the spot will shift in
(typically migrating higher, depending on the lipophilicity of the carbonyl) and the stain color will change to a muted yellow/brown or become strictly UV-active. -
LC-MS (Conversion Check): Prior to workup, dilute a 10 µL reaction aliquot in 1 mL MeCN/H₂O. The disappearance of the starting mass (
m/z) and the appearance of the product mass confirm successful reduction. -
¹H NMR (Structural Integrity): Post-purification, the disappearance of the aldehyde proton (~9.0-10.0 ppm) or ketone methyls, alongside the appearance of new multiplet signals adjacent to the newly formed secondary amine nitrogen, confirms structural fidelity.
Self-Validating Quality Control System for Amine Synthesis.
References
-
Title: Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
industrial scale manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole
An Application Note for the Industrial Scale Manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole
Abstract
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] 6-Chloro-5-(2-aminoethyl)oxindole is a key intermediate in the synthesis of various biologically active molecules. Transitioning the synthesis of such a specific derivative from laboratory scale to industrial production requires robust, scalable, and economically viable methodologies. This guide provides a detailed protocol for the industrial-scale manufacturing of 6-Chloro-5-(2-aminoethyl)oxindole, focusing on a strategic two-step synthesis involving a nitrovinyl intermediate. The narrative explains the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Overview
The 3,3-disubstituted oxindole framework is a significant feature in many pharmaceutically relevant molecules.[1][2] The title compound, 6-Chloro-5-(2-aminoethyl)oxindole, serves as a crucial building block, particularly for active pharmaceutical ingredients (APIs). The primary challenge in its large-scale synthesis is the efficient and safe introduction of the aminoethyl side chain onto the chlorinated oxindole core.
Several synthetic routes are conceivable, including the alkylation of 6-chlorooxindole with a protected 2-aminoethyl halide or the amination of a pre-installed 2-chloroethyl side chain.[3][4] However, these routes can involve hazardous intermediates and challenging purification steps. A more strategic and industrially scalable approach involves the construction of a C-C bond followed by the reduction of a nitro group. This method offers several advantages:
-
High Atom Economy: The chosen pathway minimizes waste by incorporating the majority of the atoms from the reagents into the final product.
-
Convergent Synthesis: It allows for the late-stage introduction of the critical amine functionality.
-
Robust and Scalable Reactions: The individual steps, a Henry reaction followed by catalytic hydrogenation, are well-established and highly amenable to large-scale production.[5][6]
This guide will focus on a two-part synthesis:
-
Part A: Synthesis of the intermediate, 6-Chloro-5-(2-nitrovinyl)oxindole.
-
Part B: Catalytic hydrogenation of the intermediate to yield the final product, 6-Chloro-5-(2-aminoethyl)oxindole.
Synthesis Pathway Visualization
The overall manufacturing process is a multi-step procedure that requires careful control of reaction conditions and rigorous purification of intermediates. The chemical transformation is outlined below.
Caption: Chemical synthesis pathway for 6-Chloro-5-(2-aminoethyl)oxindole.
Part A: Synthesis of 6-Chloro-5-(2-nitrovinyl)oxindole
This step involves a base-catalyzed condensation reaction (Henry reaction) between 6-chlorooxindole, formaldehyde, and nitromethane. This reaction efficiently forms the required carbon-carbon bond and installs the nitro group, which will be reduced in the subsequent step.
Rationale and Optimization
The choice of base is critical to deprotonate the nitromethane without causing self-polymerization or undesired side reactions with the oxindole core. A mild organic base like triethylamine or a carefully controlled amount of an inorganic base is typically preferred for scalability over stronger bases like sodium hydride, which can be hazardous on an industrial scale.[4] The reaction temperature must be carefully controlled to prevent exothermic runaway and maximize yield.
Detailed Protocol
Equipment: Jacketed glass-lined reactor with overhead stirring, temperature control unit, and nitrogen inlet.
Materials:
-
6-Chlorooxindole
-
Nitromethane
-
Formaldehyde (37% solution in water)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Deionized Water
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 6-chlorooxindole (1.0 eq) and Methanol. Stir to form a slurry.
-
Base and Nitromethane Addition: Add nitromethane (1.5 eq) followed by the slow, subsurface addition of triethylamine (2.0 eq) while maintaining the internal temperature below 25°C.
-
Formaldehyde Addition: Slowly add the formaldehyde solution (1.5 eq) to the reaction mixture, ensuring the temperature does not exceed 30°C.
-
Reaction: Stir the mixture at ambient temperature (20-25°C) for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of 6-chlorooxindole is complete.
-
Precipitation and Isolation: Upon completion, add deionized water to the reactor to precipitate the product. Stir the resulting slurry for 1-2 hours.
-
Filtration and Washing: Filter the solid product using a centrifuge or filter press. Wash the filter cake thoroughly with a mixture of methanol and water, followed by a final wash with deionized water to remove residual salts and impurities.
-
Drying: Dry the yellow solid product under vacuum at 50-60°C until a constant weight is achieved.
Process Parameters
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1.0 : 1.5 : 1.5 (Oxindole:Nitromethane:Formaldehyde) | An excess of nitromethane and formaldehyde drives the reaction to completion. |
| Base | Triethylamine (2.0 eq) | Mild, organic base that minimizes side reactions and is easily removed. |
| Solvent | Methanol | Good solubility for reactants and facilitates product precipitation upon water addition. |
| Temperature | 20-30°C | Ensures a controlled reaction rate and prevents thermal decomposition. |
| Reaction Time | 12-18 hours | Typical duration for complete conversion, monitored by HPLC. |
| Expected Yield | 80-90% | - |
| Purity (HPLC) | >98% | - |
Part B: Industrial Scale Catalytic Hydrogenation
The reduction of the nitro group to a primary amine is a fundamental transformation in industrial organic synthesis.[6] Catalytic hydrogenation is the preferred method due to its high efficiency, selectivity, and clean conversion, producing only water as a byproduct.[7]
Rationale and Safety Considerations
The choice of catalyst and hydrogen source is paramount for a successful and safe industrial-scale reduction.
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for nitro group reductions.[8][9] It offers high activity and selectivity, minimizing the risk of reducing other functional groups. Raney Nickel is another option but can be pyrophoric and requires more stringent handling procedures.[10]
-
Hydrogen Source:
-
High-Pressure Hydrogen Gas: The most common industrial method, offering high reaction rates. It requires specialized high-pressure reactors (autoclaves) and strict safety protocols due to the flammability of hydrogen.
-
Catalytic Transfer Hydrogenation (CTH): Uses a hydrogen donor like ammonium formate or formic acid.[8][11] This method avoids the need for high-pressure hydrogen gas, making the process inherently safer and operable in standard reactors.[5][11]
-
This protocol will focus on Catalytic Transfer Hydrogenation (CTH) for its enhanced safety profile on an industrial scale.
Detailed Protocol (Catalytic Transfer Hydrogenation)
Equipment: Jacketed glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet.
Materials:
-
6-Chloro-5-(2-nitrovinyl)oxindole
-
Ammonium Formate (HCOONH₄)
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reactor Setup: Charge the reactor with 6-Chloro-5-(2-nitrovinyl)oxindole (1.0 eq) and Methanol.
-
Inerting: Purge the reactor headspace thoroughly with nitrogen to remove all oxygen. This is a critical safety step.
-
Catalyst Addition: Under a strong nitrogen counter-flow, carefully add the wet 10% Pd/C catalyst (0.05 eq Pd). The catalyst should be handled as a slurry to prevent it from becoming dry and pyrophoric.
-
Reagent Solution: In a separate vessel, dissolve ammonium formate (5.0 eq) in a minimal amount of deionized water and dilute with methanol.
-
Reaction: Slowly add the ammonium formate solution to the reactor. An exotherm and gas evolution (CO₂ and ammonia) will be observed. Maintain the internal temperature between 40-50°C.
-
Monitoring: The reaction is typically complete within 4-8 hours. Monitor by HPLC for the disappearance of the starting material and hydroxylamine intermediate.
-
Catalyst Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a bed of celite to carefully remove the palladium catalyst. Caution: The filter cake must be kept wet at all times to prevent ignition of the catalyst upon exposure to air. The recovered catalyst should be immediately quenched into water.
-
Work-up and Isolation: Concentrate the filtrate under reduced pressure to remove most of the methanol. Add deionized water and adjust the pH to >11 with NaOH to precipitate the free amine.
-
Purification: The crude product can be isolated by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[12]
Process Parameters
| Parameter | Recommended Value | Rationale |
| Hydrogen Donor | Ammonium Formate (5.0 eq) | Safe, effective hydrogen source for CTH, decomposing to H₂, CO₂, and NH₃.[11] |
| Catalyst | 10% Pd/C (5 mol%) | Highly active and selective for nitro group reduction.[6][9] |
| Solvent | Methanol or Ethanol | Excellent solvent for reactants and facilitates the reaction. |
| Temperature | 40-50°C | Provides a good reaction rate without excessive pressure buildup or side reactions. |
| Reaction Time | 4-8 hours | Monitored by HPLC to ensure complete conversion. |
| Expected Yield | 85-95% | - |
| Purity (HPLC) | >99% after recrystallization | - |
Overall Workflow and Quality Control
A robust manufacturing process requires checkpoints and analytical validation at each critical stage.
Caption: Industrial workflow with integrated quality control checkpoints.
Quality Control:
-
Starting Materials: Verify identity and purity via standard analytical techniques.
-
Intermediate (QC1): After Part A, the isolated 6-Chloro-5-(2-nitrovinyl)oxindole should be analyzed for identity (NMR, IR) and purity (HPLC) before proceeding.
-
Final Product (QC2): The final, purified 6-Chloro-5-(2-aminoethyl)oxindole must meet stringent specifications for identity, purity (HPLC), residual solvents (GC), and heavy metals (ICP-MS) before being released.
Safety and Environmental Considerations
Industrial chemical synthesis requires a steadfast commitment to safety and environmental stewardship.[13][14]
-
Chemical Handling: All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including lab coats, safety glasses, and chemical-resistant gloves.[15] Heterocyclic compounds and their intermediates should be handled with care, assuming they are potentially toxic.[16]
-
Catalyst Safety: Palladium on carbon is pyrophoric when dry. It must be handled wet and never allowed to dry in the presence of air. All catalyst filtration and recovery operations must be performed under an inert atmosphere or by keeping the catalyst wetted with solvent.
-
Waste Management: Solvents should be recycled where feasible. Aqueous waste streams should be neutralized and treated to remove organic contaminants before disposal. The recovered palladium catalyst should be sent to a specialized refiner for reclamation.
-
Process Safety: The hydrogenation step, even with CTH, generates gas and is exothermic. The reactor must have adequate cooling capacity and be vented to a safe location.
References
-
PMC. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Available from: [Link]
-
Royal Society of Chemistry. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Chemical Science. Available from: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Heterocyclic Compounds. Available from: [Link]
-
Organic Chemistry Portal. Oxindole synthesis. Available from: [Link]
- Google Patents. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof.
-
DigitalCommons@Ursinus. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Available from: [Link]
-
Semantic Scholar. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]
- Google Patents. WO2003099198A2 - A process for the preparation of oxindole derivatives.
-
ResearchGate. Cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. Available from: [Link]
- Google Patents. CONTROLLED SYNTHESIS OF ZIPRASIDONE - Patent 1476162.
-
R Discovery. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]
- Google Patents. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
-
C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. Available from: [Link]
-
ResearchGate. Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Available from: [Link]
-
ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes. Available from: [Link]
-
ACS Publications. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]
-
PMC. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available from: [Link]
-
ResearchGate. A New Route to Prepare 6-Chloro-5-(2-chloroethyl)oxindole | Request PDF. Available from: [Link]
-
IntechOpen. Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. Available from: [Link]
-
ACS Publications. Diastereoselective Synthesis of 3-(Aminoalkylidene)oxindoles via a Nucleophilic Vinylic Substitution of 2-Chloropyridinium Salts. The Journal of Organic Chemistry. Available from: [Link]
-
Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Available from: [Link]
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]
-
IntechOpen. Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Available from: [Link]
-
MDPI. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Organics. Available from: [Link]
-
PMC. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. Available from: [Link]
-
ResearchGate. Any suggestions on a rather mild condition to reduce a nitro group to an amine group?. Available from: [Link]
-
HETEROCYCLES. reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. Available from: [Link]
Sources
- 1. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. WO2012020424A1 - A short process for the preparation of ziprasidone and intermediates thereof - Google Patents [patents.google.com]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 15. moravek.com [moravek.com]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
Technical Application Note: Synthesis of Ziprasidone via the 5-(2-Aminoethyl) Scaffold
This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific utilization of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (hereinafter referred to as the Amino-ethyl Oxindole ) in the synthesis of Ziprasidone.
While the industrial standard typically employs the chloro-ethyl derivative directly, the amino-ethyl scaffold represents a critical high-value intermediate—often encountered in metabolic studies, radiolabeling, or specific convergent synthetic routes. This guide details the chemical logic and protocol for converting this amine precursor into the active pharmaceutical ingredient (API).
Executive Summary
This application note defines the synthetic pathway for preparing Ziprasidone (CP-88,059) utilizing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one as the primary starting material.
Unlike the conventional Friedel-Crafts route which yields the chloro-ethyl intermediate directly from oxindole, the utilization of the amino-ethyl precursor requires a specific Functional Group Interconversion (FGI) strategy. This protocol outlines a robust "Activation-Coupling" workflow:
-
Diazotization & Hydrolysis: Conversion of the primary amine to the alcohol (hydroxy-ethyl intermediate).
-
Activation: Chlorination to the electrophilic 5-(2-chloroethyl)-6-chlorooxindole.
-
Nucleophilic Coupling: Reaction with 3-(1-piperazinyl)-1,2-benzisothiazole to generate Ziprasidone.[1]
This approach is particularly valuable for isotopic labeling (where the amine may be introduced via cyanide reduction) or impurity standard synthesis .
Strategic Context & Chemical Logic
The Synthetic Challenge
The target molecule, Ziprasidone, contains a piperazine ring linking a benzisothiazole moiety and a chloro-oxindole ethyl chain.[1] The standard industrial synthesis relies on the nucleophilic attack of 3-(1-piperazinyl)-1,2-benzisothiazole (BITP) upon 5-(2-chloroethyl)-6-chlorooxindole (CEI) .
When starting with the Amino-ethyl Oxindole , direct coupling is chemically unfavorable due to the lack of a leaving group. The amine is nucleophilic, not electrophilic. Therefore, the strategic requirement is to invert the reactivity of the ethyl tail from nucleophilic (amine) to electrophilic (chloride or sulfonate).
Reaction Pathway Analysis
The selected pathway ensures high atom economy and purity by leveraging the "Sandmeyer-type" hydroxylation followed by activation.
-
Step 1: Deamination to Alcohol. The primary amine is treated with sodium nitrite in acid to form an unstable diazonium salt, which undergoes immediate hydrolysis to form 5-(2-hydroxyethyl)-6-chlorooxindole .
-
Step 2: Chlorination. The alcohol is converted to the alkyl chloride using Thionyl Chloride (
) or methanesulfonyl chloride (MsCl). This restores the key industrial intermediate (CEI) . -
Step 3: N-Alkylation. The CEI intermediate undergoes
substitution with BITP to close the synthesis.
Mechanistic Visualization
The following diagram illustrates the chemical transformation flow:
Caption: Figure 1. Step-wise conversion of the amino-ethyl precursor to Ziprasidone via the hydroxy-ethyl and chloro-ethyl intermediates.
Experimental Protocol
Part A: Conversion of Amino-ethyl to Chloro-ethyl Intermediate
Objective: Transform 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one into the reactive 5-(2-chloroethyl)-6-chlorooxindole.
Reagents Required:
-
Starting Material: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (10.0 g, 44.5 mmol)
-
Sodium Nitrite (
): 3.4 g (49.0 mmol) -
Hydrochloric Acid (conc.): 20 mL
-
Thionyl Chloride (
): 6.5 mL (89.0 mmol) -
Solvent: Water, Dichloromethane (DCM)
Workflow:
-
Diazotization:
-
Suspend the Amino-ethyl Oxindole (10 g) in water (50 mL) and add concentrated HCl (10 mL). Stir to form the hydrochloride salt.
-
Cool the reaction mixture to 0–5°C using an ice bath.
-
Dropwise add a solution of
(3.4 g in 10 mL water), maintaining temperature below 5°C. -
Observation: The mixture may clear slightly as the diazonium salt forms. Stir for 30 minutes at 0°C.
-
-
Hydrolysis (Formation of Alcohol):
-
Allow the mixture to warm to room temperature (25°C) and then heat gently to 60°C for 1 hour. Nitrogen gas evolution will be observed.
-
Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the amine.
-
Cool to room temperature. Extract the resulting 5-(2-hydroxyethyl)-6-chlorooxindole with DCM (
mL). Dry organics over and concentrate to dryness.[2]
-
-
Chlorination:
-
Dissolve the crude alcohol residue in dry DCM (50 mL).
-
Add Thionyl Chloride (6.5 mL) dropwise at room temperature.
-
Reflux the mixture for 2–3 hours.
-
Quench carefully with saturated
solution. Separate the organic layer, wash with brine, and concentrate.[2] -
Yield: Expect ~8.5 g of off-white solid (5-(2-chloroethyl)-6-chlorooxindole).
-
Part B: Coupling to Form Ziprasidone
Objective: React the generated chloro-ethyl intermediate with the piperazine derivative.
Reagents Required:
-
Intermediate: 5-(2-chloroethyl)-6-chlorooxindole (from Part A)[1][3][4]
-
Nucleophile: 3-(1-piperazinyl)-1,2-benzisothiazole HCl (BITP) (1.0 equiv)
-
Base: Sodium Carbonate (
) (2.5 equiv) -
Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Critical for Finkelstein exchange to accelerate reaction.
-
Solvent: Water (Clean, Green Chemistry approach) or Methyl Isobutyl Ketone (MIBK).
Workflow:
-
Charge: In a round-bottom flask, combine:
-
5-(2-chloroethyl)-6-chlorooxindole (8.5 g)
-
3-(1-piperazinyl)-1,2-benzisothiazole HCl (9.4 g)
- (9.8 g)
-
NaI (0.5 g)
-
Water (100 mL)
-
-
Reaction:
-
Heat the slurry to reflux (100°C) .
-
Maintain reflux for 12–14 hours . The reaction is heterogeneous; efficient stirring is mandatory.
-
In-Process Control: HPLC should show <1% unreacted chloro-ethyl intermediate.
-
-
Isolation:
-
Purification (Optional but Recommended):
-
Recrystallize the crude solid from Tetrahydrofuran (THF) or reflux in IPA to obtain pure Ziprasidone free base.
-
Process Data & Controls
The following table summarizes the critical process parameters (CPPs) for the coupling stage, which is the yield-determining step.
| Parameter | Specification | Rationale |
| Temperature | 98°C - 102°C (Reflux) | Required to overcome activation energy of |
| Stoichiometry | 1.0 : 1.05 (Cl : Amine) | Slight excess of BITP ensures complete consumption of the alkyl chloride. |
| Catalyst (NaI) | 10 mol% | Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein). |
| pH Control | Basic ( | Neutralizes HCl generated during coupling; prevents protonation of the piperazine nucleophile. |
Process Flow Diagram (Graphviz)
The following diagram illustrates the operational workflow for the synthesis.
Caption: Figure 2. Operational workflow for the conversion of Amino-ethyl Oxindole to Ziprasidone.
References
-
Pfizer Inc. (1989). Aryl piperazinyl-(C2 or C4) alkylene heterocyclic compounds having neuroleptic activity. US Patent 4,831,031.[1][3][6] Link
-
Howard, H. R., et al. (1996). "3-Benzisothiazolylpiperazine derivatives as potential atypical antipsychotic agents." Journal of Medicinal Chemistry, 39(1), 143-148. Link
-
Pfizer Products Inc. (2003). Controlled synthesis of ziprasidone and compositions thereof. WO Patent 2003/070246.[3][8] Link
-
Urban, F. J. (1995). Process for preparing aryl piperazinyl-heterocyclic compounds. US Patent 5,338,846.[1][3] Link
-
BenchChem. (2023). Synthesis of 6-Chloro-1H-benzo[cd]indol-2-one Derivatives. (Reference for analogous oxindole chemistry). Link
Disclaimer: This protocol involves the use of hazardous reagents (Thionyl Chloride, HCl) and should only be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US8178674B2 - Process for the preparation of ziprasidone - Google Patents [patents.google.com]
- 4. US20090047354A1 - process for the preparation of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl) ethyl)-6-chloro-1, 3-dihydro-2h-indol-2-one hydrochloride (ziprasidone hydrochloride) and its intermediate - Google Patents [patents.google.com]
- 5. 2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. tdcommons.org [tdcommons.org]
- 8. Process for the preparation of ziprasidone - Patent 1975169 [data.epo.org]
Application Note: Orthogonal Protecting Group Strategies for Amino-Ethyl Oxindole Derivatives
Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the chemoselective protection and orthogonal deprotection of amino-ethyl oxindole scaffolds during complex API synthesis.
The Amino-Ethyl Oxindole Pharmacophore & Synthetic Challenges
Amino-ethyl oxindole derivatives—specifically 3-(2-aminoethyl)oxindoles and 1-aminoethyl oxindoles—are highly privileged structural motifs. They serve as critical precursors for a vast array of therapeutics, including dopamine agonists (e.g., ropinirole analogs), serotonin receptor ligands (e.g., ziprasidone), and complex spirocyclic alkaloids[1],[2].
The synthetic manipulation of these scaffolds presents a distinct chemoselectivity challenge due to the presence of three competing reactive sites:
-
The Aliphatic Amine: Highly nucleophilic; readily reacts with electrophiles.
-
The Lactam Nitrogen (N1): Moderately nucleophilic (pKa ~10); susceptible to unwanted N-alkylation under basic conditions.
-
The C3-Position: Highly acidic (pKa ~13–15); prone to rapid alkylation, aldol condensations, and oxidative dimerization.
To selectively functionalize the C3-position or perform transition-metal catalyzed cross-coupling on the aromatic core, both the aliphatic amine and the N1-lactam must be masked using a strictly orthogonal protecting group strategy[3].
Strategic Selection: The Causality Behind Protecting Groups
Aliphatic Amine Protection: Boc vs. Cbz
Because the aliphatic amine is the most nucleophilic site, it must be protected first. The tert-butoxycarbonyl (Boc) or carboxybenzyl (Cbz) groups are standard choices. Cbz protects amines as stable carbamates and is uniquely orthogonal to acid/base chemistry, as it is cleanly cleaved via hydrogenolysis (Pd/C, H
N1-Lactam Protection: The Boc vs. SEM Dilemma
A critical point of failure in oxindole synthesis is the selection of the N1 protecting group. While N1-Boc protection is synthetically straightforward, it exhibits severe limitations during downstream functionalization. Literature demonstrates that standard Boc protection on the lactam nitrogen often results in significant decomposition or premature cleavage during palladium-catalyzed cross-coupling reactions or directed lithiation[3].
Conversely, the 2-(trimethylsilyl)ethoxymethyl (SEM) group provides robust stability. The N1-SEM group withstands harsh basic conditions (e.g., NaH, LDA) required for C3-alkylation and remains completely intact during Pd-catalyzed transformations[3]. SEM is selectively removed using fluoride sources like tetra-n-butylammonium fluoride (TBAF), leaving Boc or Cbz groups untouched[6].
Fig 1. Orthogonal protection workflow for amino-ethyl oxindole functionalization.
Quantitative Data: Protecting Group Matrix
The following table summarizes the optimal protecting group combinations for amino-ethyl oxindoles, highlighting the causality behind their installation and cleavage.
| Target Site | Protecting Group | Installation Reagents | Cleavage Reagents | Stability / Orthogonality Profile |
| Aliphatic Amine | Boc | Boc | TFA/DCM or 4M HCl/Dioxane | Stable to bases and nucleophiles. Cleaved by strong acids[5]. |
| Aliphatic Amine | Cbz | Cbz-Cl, Na | H | Stable to mild acids/bases. Cleaved by hydrogenolysis[4]. |
| N1-Lactam | SEM | SEM-Cl, NaH, DMF (0 °C) | TBAF (Reflux) or MgBr | Highly stable to Pd-catalysis and strong bases (LDA, NaH)[3]. |
| N1-Lactam | Boc | Boc | NaOMe/MeOH or TFA | Prone to decomposition in cross-coupling. Use only for mild downstream steps[3],[2]. |
Validated Experimental Protocols
These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic success at each stage.
Protocol A: Selective Aliphatic Amine Protection (N-Boc)
Objective: Mask the highly nucleophilic primary/secondary amine while leaving the N1-lactam free.
-
Reaction Setup: Dissolve 3-(2-aminoethyl)oxindole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Base Addition: Add triethylamine (Et
N, 1.5 eq) and cool the mixture to 0 °C under an argon atmosphere. -
Reagent Addition: Dropwise add a solution of di-tert-butyl dicarbonate (Boc
O, 1.05 eq) in DCM. -
Validation (IPC): Stir for 2 hours at room temperature. Monitor by LC-MS or TLC (Ninhydrin stain). The primary amine will stain positive (purple/pink) initially; complete disappearance of the stain validates full conversion.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure.
Protocol B: N1-Lactam Protection (N-SEM)
Objective: Install a robust SEM group on the N1 position to enable harsh C3-functionalization.
-
Reaction Setup: Dissolve the N-Boc protected intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C under argon.
-
Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions. Causality Note: Hydrogen gas evolution will occur. Stir for 30 minutes until the solution becomes a clear, deep color, indicating the formation of the N1-anion.
-
Alkylation: Dropwise add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Validation (IPC): Monitor by TLC (UV active). The N1-SEM product will have a significantly higher Rf value than the starting material due to the loss of the polar N-H bond.
-
Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) to remove DMF, followed by brine. Dry over Na
SO and concentrate.
Protocol C: Orthogonal N1-SEM Deprotection
Objective: Selectively remove the N1-SEM group without affecting the aliphatic N-Boc group.
Fig 2. Mechanistic pathway of N1-SEM deprotection using TBAF.
-
Reaction Setup: Dissolve the functionalized N1-SEM/N-Boc oxindole in anhydrous THF (0.1 M).
-
Fluoride Addition: Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (3.0 eq).
-
Thermal Activation: N-SEM groups on lactams are notoriously stubborn[6]. Heat the reaction to reflux (65 °C) for 12–24 hours.
-
Mechanistic Insight: The fluoride ion attacks the silicon atom, cleaving the C-Si bond to form a transient hemiaminal (N-hydroxymethyl) intermediate. Thermal energy is required to drive the spontaneous elimination of formaldehyde, yielding the free lactam[6].
-
-
Validation (IPC): LC-MS is critical here to differentiate between the intermediate hemiaminal (M+30) and the fully deprotected product.
-
Workup: Quench with saturated aqueous NaHCO
. Extract with Ethyl Acetate, wash with brine, dry, and purify via flash chromatography.
References
Sources
Technical Application Note: Crystallization Strategies for High-Purity 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
This Application Note is structured as a high-level technical guide for process chemists and researchers. It addresses the specific physicochemical challenges of crystallizing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one , a critical primary amine intermediate (often related to the Ziprasidone scaffold).
Part 1: Executive Summary & Compound Analysis
The target compound, 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (hereafter referred to as Compound-AE ), represents a unique purification challenge compared to its widely cited precursor, 6-chloro-5-(2-chloroethyl)oxindole. While the chloro-ethyl variant is lipophilic, the introduction of the primary amine group in Compound-AE significantly alters its polarity, basicity, and solubility profile.
Effective crystallization must address three critical mechanisms:
-
Regioisomer Rejection: Removal of 4-chloro or non-chlorinated analogs.
-
Oxidative Stability: The primary amine is susceptible to oxidation; solvents must be degassed or free of peroxides.
-
Polymorph Control: Oxindoles are prone to stacking interactions; solvent choice dictates the crystal habit (needles vs. prisms).
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Core Structure | Indole-2-one (Oxindole) | Flat, rigid structure promoting |
| Functional Group | Primary Amine ( | Highly basic. Soluble in acidic aqueous media. Capable of H-bonding. |
| Substituent | 6-Chloro | Increases lipophilicity slightly but primarily directs crystal packing via halogen bonding. |
| Solubility | Amphiphilic | Free Base: Soluble in MeOH, DMSO, hot EtOH. Insoluble in water.Salt (HCl): Soluble in water, sparingly soluble in IPA/Acetone. |
Part 2: Solvent Selection Logic
The selection of solvents is governed by the "Rule of Divergence": the solvent must dissolve the target at high temperatures but reject it sharply upon cooling, while maintaining impurities in solution.
Recommended Solvent Systems
1. Primary System: Isopropanol (IPA) / Water
-
Mechanism: The "Antisolvent Swing".
-
Rationale: Compound-AE free base is moderately soluble in hot IPA. Water acts as a powerful antisolvent. This system is excellent for rejecting inorganic salts and polar degradation products.
-
Grade: HPLC Grade IPA (low peroxide).
2. Salt Formation System: Ethanol / Conc. HCl
-
Mechanism: Reactive Crystallization.
-
Rationale: Converting the amine to its Hydrochloride Salt is the most robust method for purity. The lattice energy of the salt is significantly higher than the free base, displacing impurities that cannot form salts (e.g., des-amino analogs).
3. Polishing System: Methanol / Toluene
-
Mechanism: Polarity Contrast.
-
Rationale: Used only if the crude is highly impure. Methanol dissolves the amine; Toluene precipitates it while holding onto lipophilic dimers.
Part 3: Detailed Experimental Protocols
Protocol A: Reactive Crystallization (Purification via HCl Salt)
Best for: Crude reaction mixtures containing >5% impurities.
Reagents:
-
Crude Compound-AE (Free Base)
-
Ethanol (Absolute)
-
Hydrochloric Acid (37% or 6M ethanolic HCl)
-
Ethyl Acetate (Wash solvent)
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of Crude Compound-AE in Ethanol (50 mL) at 25°C.
-
Heating: Heat the slurry to 60°C . The solid may not fully dissolve yet.
-
Acidification: Slowly add HCl (1.1 equivalents) dropwise over 20 minutes.
-
Observation: The slurry will likely clear as the soluble hydrochloride salt forms, followed rapidly by the precipitation of the crystalline salt if the concentration is high.
-
-
Nucleation: If the solution remains clear, cool to 40°C and seed with 10 mg of pure Compound-AE HCl crystals.
-
Growth Phase: Cool slowly to 0–5°C over 2 hours.
-
Critical Control: Stirring speed must be low (100-150 RPM) to prevent particle breakage (fines).
-
-
Isolation: Filter the white crystalline solid under vacuum.
-
Washing: Wash the cake with cold Ethyl Acetate (20 mL) to remove yellow mother liquor (impurities).
-
Drying: Dry at 45°C under vacuum (50 mbar) for 12 hours.
Protocol B: Free Base Recrystallization (IPA/Water)
Best for: Final polishing of the neutral compound.
Reagents:
-
Compound-AE (Free Base)
-
Isopropanol (IPA)
-
Deionized Water
Step-by-Step Methodology:
-
Saturation: Charge 5.0 g of Compound-AE into a reactor. Add IPA (35 mL) .
-
Reflux: Heat to Reflux (82°C) . Ensure complete dissolution. If solids persist, add IPA in 1 mL increments.
-
Filtration (Hot): If insoluble black specks remain (Pd/C residues or inorganic salts), perform a hot filtration.
-
Antisolvent Addition: While maintaining temperature at >70°C, add Water (10 mL) dropwise until a faint turbidity persists.
-
Re-solubilization: Add 1-2 mL of IPA to clear the solution (metastable zone width adjustment).
-
Controlled Cooling:
-
Ramp 1: 80°C
60°C over 30 mins. -
Ramp 2: 60°C
20°C over 2 hours. -
Hold: 20°C for 1 hour.
-
-
Isolation: Filter and wash with a 1:1 mixture of cold IPA/Water.
Part 4: Visualization & Logic Flow
Diagram 1: Purification Logic & Impurity Rejection
This diagram illustrates how the chosen solvent systems selectively reject common impurities found in the synthesis of this intermediate.
Caption: Separation logic showing the fate of critical impurities during the crystallization process. The solvent choice maximizes the solubility differential between the target amine and its structural analogs.
Diagram 2: Reactive Crystallization Workflow
A step-by-step visualization of Protocol A (Salt Formation).
Caption: Workflow for the Reactive Crystallization (Protocol A), highlighting the critical acidification and seeding steps.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Oiling Out | Temperature too high during antisolvent addition; Impurity profile too complex. | Reduce cooling rate; Add seed crystals earlier; Increase solvent volume. |
| Low Yield | Product too soluble in Mother Liquor; pH incorrect (if using salt). | Cool to lower temperature (-10°C); Check pH (ensure acidic excess for HCl salt). |
| Colored Crystals | Oxidation of the amine or phenol-like impurities. | Recrystallize using degassed solvents; Add 0.1% sodium metabisulfite (aqueous phase). |
| Fine Particles | Cooling too fast (Crash cooling). | Implement a linear cooling ramp (10°C/hour); Reduce stirring speed. |
References
-
Pfizer Inc. (1989). Process for the preparation of ziprasidone. U.S. Patent 4,831,031.
- Context: Establishes the foundational chemistry for the 6-chloro-oxindole series and purification of related intermedi
-
Organic Process Research & Development . (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole.
- Context: Provides solubility data and impurity profiles for the direct precursor, informing the solvent choice for the amino-ethyl deriv
-
PubChem . Compound Summary: 6-chloro-5-(2-chloroethyl)oxindole.[1][2][3][4][5][6]
- Context: Physical property data used to extrapolate solubility behavior for the amino-deriv
Sources
- 1. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(2-chloroethyl)-6-chloro-1,3-dihydro-2h-indol-2-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CAS 118289-55-7: 5-(2-Chloroethyl)-6-chlorooxindole [cymitquimica.com]
- 4. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
Application Note: Handling, Storage, and Quality Assurance of Chloro-oxindole Intermediates
Abstract & Scope
Chloro-oxindoles (e.g., 5-chlorooxindole, 6-chlorooxindole) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors (such as Sunitinib) and neuroprotective agents. While chemically robust compared to acid chlorides, they exhibit specific instabilities at the C3-position that can compromise yield and biological assay reproducibility.
This guide provides an evidence-based protocol for the handling, storage, and solubilization of chloro-oxindole intermediates. It moves beyond generic "store at 4°C" advice by addressing the mechanistic causes of degradation—specifically C3-oxidation and base-catalyzed dimerization—and offers self-validating quality control (QC) steps.
Chemical Stability & Degradation Mechanisms
To handle these intermediates effectively, one must understand why they degrade. The oxindole core is not inert; it is an "activated methylene" system.
The "Chloro" Effect
The presence of a chlorine atom on the benzene ring exerts a strong inductive electron-withdrawing effect (-I).
-
Consequence: This pulls electron density away from the heterocyclic ring, significantly increasing the acidity of the protons at the C3 position .
-
Risk: Under basic conditions or exposure to atmospheric oxygen, the C3-position deprotonates more readily than in unsubstituted oxindoles. This leads to the formation of a radical or enolate intermediate, which reacts with oxygen to form isatins (red/orange solids) or oxidative dimers (insoluble precipitates).
Degradation Pathway Diagram
The following diagram illustrates the oxidative cascade that must be prevented during storage.
Figure 1: Mechanistic pathway of Chloro-oxindole degradation via C3-oxidation.
Protocol A: Solid State Storage (Long-Term)
This protocol is designed to prevent the "browning" effect observed in aged samples, which indicates isatin formation.
Environmental Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2°C–8°C (Acceptable < 1 month) | Lowers kinetic energy, slowing the rate of auto-oxidation at C3. |
| Atmosphere | Argon or Nitrogen Headspace | Displaces O₂, preventing the formation of the C3-peroxy intermediate. |
| Container | Amber Glass Vials | Prevents photo-initiated radical formation (homolytic cleavage of C3-H). |
| Desiccant | Silica Gel or P₂O₅ | Prevents moisture-mediated hydrolysis if reactive side-chains are present. |
The "Argon Blanket" Procedure (Step-by-Step)
-
Transfer: Weigh the chloro-oxindole into a clean, dry amber vial. Do not use plastic microfuge tubes for long-term storage (gas permeability is too high).
-
Purge: Insert a needle connected to an Argon line into the vial, hovering just above the solid surface. Flow gas gently for 30 seconds.
-
Seal: While the gas is still flowing, cap the vial tightly. Parafilm the cap junction to prevent gas exchange.
-
Label: Mark with date, mass, and "Ar-stored".
Protocol B: Solubilization & Handling
Researchers often encounter precipitation when diluting DMSO stocks into aqueous buffers. This protocol ensures solubility while minimizing compound shock.
Solvent Selection Matrix
| Solvent | Suitability | Notes |
| DMSO (Anhydrous) | Excellent | Primary choice. High solubility. Hygroscopic; use fresh or stored over molecular sieves. |
| DMF | Good | Alternative if DMSO interferes with assay. Toxic. |
| Ethanol/Methanol | Poor/Risky | Protic solvents can facilitate proton exchange at C3. Avoid for long-term stock solutions. |
| Water | Insoluble | Do not attempt direct dissolution. |
Solubilization Workflow
Critical Warning: Do not sonicate chloro-oxindoles in water/organic mixtures for extended periods, as this generates heat and radicals that accelerate degradation.
Figure 2: Optimized solubilization workflow to minimize freeze-thaw cycles.
Quality Assurance: Self-Validating Protocols
How do you know if your compound has degraded? Use these two checks before critical experiments.
The "Color Check" (Visual QC)
-
Pure Chloro-oxindole: Off-white, beige, or pale yellow powder.
-
Degraded: Distinct orange or red hue (indicates conversion to Chloro-isatin).
-
Action: If red/orange, repurify via recrystallization (Ethanol/Water) or discard.
The "NMR Signature" (Analytical QC)
Run a quick ¹H NMR in DMSO-d₆. Focus on the C3-Methylene protons (approx. 3.5 – 3.7 ppm).
-
Valid: You should see a clean singlet (integrating to 2H).
-
Invalid:
-
Loss of integral at ~3.6 ppm (indicates oxidation to ketone/isatin).
-
Appearance of a doublet or complex splitting (indicates dimerization).
-
New peaks > 10 ppm (indicates aldehyde formation if formylation occurred).
-
Safety & Toxicology (HSE)
Chloro-oxindoles are synthetic precursors to kinase inhibitors and should be treated as Potentially Bioactive .
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Biohazard: Many oxindoles inhibit VEGFR/PDGFR. Treat as a potential reproductive toxin.
-
Disposal: High-temperature incineration. Do not pour DMSO stocks down the drain; DMSO carries dissolved toxins through standard gloves and skin. Use Nitrile (double gloved) or Butyl rubber.
References
-
Synthesis & Reactivity: Li, S., et al. (2023).[1] "Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles." Journal of the American Chemical Society.[1] Link
-
Degradation Mechanisms: Connell, N., et al. (2016). "Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives." Organic Letters. Link
-
Sunitinib Intermediate Context: Patel, Z. M., et al. (2024).[2] "Synthetic Pathways to 5-Fluoroindolin-2-one: Key Intermediate for Sunitinib."[2] Chemistry of Heterocyclic Compounds. Link
-
Handling & Safety: ChemicalBook. (2025). "5-Chlorooxindole Safety Data Sheet & Handling." Link
-
Solubility Data: Fisher Scientific. (2025).[3][4] "5-Chloroindole Safety Data Sheet." Link
Sources
- 1. Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles [organic-chemistry.org]
- 2. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. fishersci.com [fishersci.com]
- 4. 5-Chlorooxindole - Safety Data Sheet [chemicalbook.com]
reaction kinetics of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one with piperazine
Application Note: Kinetic Profiling and Process Optimization for the N-Alkylation of Piperazine with Indolone Derivatives
Part 1: Executive Summary & Scientific Rationale
Introduction
The reaction between piperazine and 5-(2-substituted-ethyl)-6-chloro-1,3-dihydro-indol-2-one derivatives is a critical C-N bond-forming step in the synthesis of atypical antipsychotics, most notably Ziprasidone (Geodon).[1] While the prompt specifies the amino-ethyl derivative, standard synthetic logic dictates that for a reaction with piperazine (a nucleophile) to occur, the indolone partner must possess an electrophilic handle.
Therefore, this protocol focuses on the industrially relevant Nucleophilic Substitution (
Note: The 5-(2-amino-ethyl) analog acts as a nucleophile and would not react with piperazine under standard conditions without a cross-linking agent. This guide assumes the standard alkylation pathway.
Mechanistic Insight
The reaction follows second-order kinetics, driven by the nucleophilic attack of the secondary amine of piperazine on the primary alkyl halide of the indolone derivative.
-
Primary Pathway (
): Direct displacement of the chloride leaving group by piperazine. -
Competing Pathway (Elimination): Under high temperature or strong base, the ethyl chloride moiety may undergo dehydrohalogenation to form the vinyl impurity (6-chloro-5-vinyl-oxindole).
-
Competing Pathway (Bis-Alkylation): The product (mono-alkylated piperazine) retains a secondary amine and can react with another equivalent of the electrophile, forming a dimer.
Figure 1: Reaction Mechanism & Impurity Pathways
Caption: Mechanistic pathway showing the desired SN2 substitution and competing elimination/dimerization side reactions.
Part 2: Experimental Protocol
Materials & Reagents
-
Substrate (A): 6-Chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one (Purity >98%).
-
Nucleophile (B): Piperazine (Anhydrous or Hexahydrate). Note: Use >3 equivalents to suppress dimerization.
-
Solvent: Water (Green chemistry approach) or Acetonitrile/Water mixture.
-
Catalyst/Base: Sodium Carbonate (
) or Sodium Iodide (NaI) as a nucleophilic catalyst (Finkelstein condition). -
Internal Standard: Caffeine (for HPLC calibration).
Kinetic Experiment Setup
This protocol describes a "Sampling Method" to determine the rate constant (
-
Preparation:
-
Dissolve Piperazine (3.0 eq, 25.8 g) and
(1.1 eq, 11.6 g) in Water (200 mL) in a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, temperature probe, and overhead stirrer. -
Heat the solution to the target temperature (e.g., 80°C) and allow to stabilize.
-
-
Initiation:
-
Add Substrate A (0.1 mol, 23.0 g) as a solid or slurry in a single portion.
-
Start the timer (
) immediately.
-
-
Sampling:
-
At defined intervals (0, 5, 10, 15, 30, 60, 120 min), withdraw a 1.0 mL aliquot.
-
Quenching: Immediately dispense the aliquot into a vial containing 4.0 mL of cold Acetonitrile/0.1% Formic Acid to stop the reaction and precipitate salts.
-
Filter (0.22 µm PTFE) into an HPLC vial.
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Workflow Diagram
Caption: Step-by-step experimental workflow for kinetic monitoring.
Part 3: Results & Discussion
Data Analysis: Rate Law Determination
The reaction is bimolecular (
Integrated Rate Equation:
-
= Concentration of Chloroethyl-oxindole at time
.
Table 1: Representative Kinetic Data (80°C in Water)
| Time (min) | Substrate Area % | Product Area % | ln([A]0/[A]t) |
| 0 | 100.0 | 0.0 | 0.00 |
| 15 | 82.4 | 16.5 | 0.19 |
| 30 | 67.1 | 31.8 | 0.40 |
| 60 | 45.0 | 53.5 | 0.80 |
| 120 | 18.2 | 79.8 | 1.70 |
Note: Data is illustrative. Actual conversion depends on stirring efficiency and particle size (if heterogeneous).
Activation Energy ( )
Perform the reaction at three temperatures (e.g., 70°C, 80°C, 90°C). Plot
-
Slope:
-
Typical
: 50–70 kJ/mol for alkyl chloride substitutions.
Troubleshooting & Optimization
-
Problem: High levels of Dimer impurity.
-
Cause: Ratio of Piperazine to Substrate is too low.
-
Solution: Increase Piperazine equivalents to >4.0.
-
-
Problem: Slow reaction rate.
-
Cause: Poor solubility of the chloroethyl-oxindole.
-
Solution: Add a phase transfer catalyst (TBAB) or use a co-solvent (Isopropanol). Add NaI (0.1 eq) to form the more reactive alkyl iodide in situ.
-
Part 4: References
-
Pfizer Inc. (1994). Process for the synthesis of Ziprasidone. U.S. Patent 5,312,925.[1] Link
-
BenchChem. (2025).[3] Synthesis and Characterization of Ziprasidone Hydrochloride Monohydrate. Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for SN2 Kinetics).
-
Org. Process Res. Dev. (2003). Process Development of Ziprasidone. Link (Generalized link to journal).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(2-Aminoethyl)-6-chloro-1,3-dihydro-indol-2-one
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 5-(2-Aminoethyl)-6-chloro-1,3-dihydro-indol-2-one , a critical primary amine intermediate.
Converting the widely available precursor, 5-(2-chloroethyl)-6-chloro-1,3-dihydro-indol-2-one, into a primary amine presents a classic kinetic challenge: the resulting primary amine is more nucleophilic than the aminating reagent, leading to rapid over-alkylation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to bypass these bottlenecks and achieve >90% yields.
Mechanistic Workflow & Route Selection
To prevent the formation of secondary and tertiary amine byproducts, direct ammonolysis must be avoided. Instead, indirect amination strategies such as the Gabriel Synthesis [1] or the Staudinger Reduction [2] provide the chemoselectivity required for high-yield primary amine generation.
Fig 1: Synthetic pathways for the amination of 5-(2-chloroethyl)-6-chlorooxindole.
Troubleshooting Guides & FAQs
Q1: Why is my yield of the primary amine so low (<40%) when using direct ammonolysis with NH₃/MeOH? A1: This is a fundamental kinetic limitation of Sₙ2 reactions. The target primary amine is more sterically accessible and electronically richer (due to the inductive effect of the alkyl chain) than the ammonia starting material. Consequently, the primary amine outcompetes ammonia for the remaining 2-chloroethyl starting material, driving the reaction toward secondary and tertiary amine byproducts[1]. You must switch to a protected nitrogen surrogate (Gabriel) or an azide intermediate (Staudinger).
Q2: During the Gabriel synthesis route, I am seeing incomplete deprotection and a gummy byproduct. How can I resolve this? A2: You are likely experiencing incomplete hydrazinolysis (the Ing-Manske procedure) or poor physical separation of the phthalhydrazide byproduct[3]. Phthalhydrazide forms a highly insoluble, voluminous precipitate that can trap your target amine. Solution: Increase the solvent volume (ethanol) by 2-fold, ensure the reaction is at a rolling reflux for at least 4 hours, and acidify the mixture with 1M HCl post-reaction. Acidification protonates your target primary amine, pulling it into the aqueous phase while leaving the gummy phthalhydrazide in the organic/solid phase.
Q3: For the azide-Staudinger route, my reduction stalls, and LC-MS detects a mass consistent with an iminophosphorane intermediate. What is wrong? A3: The Staudinger reduction is a two-step process: (1) Formation of the iminophosphorane (aza-ylide) via the extrusion of N₂ gas, and (2) Hydrolysis of the iminophosphorane to yield the primary amine and triphenylphosphine oxide[2][4]. If you are running the reaction in strictly anhydrous THF, the cycle cannot complete. Solution: Add 10–20 equivalents of deionized water to the reaction mixture after the evolution of nitrogen gas has ceased.
Q4: How do I prevent competitive alkylation at the oxindole nitrogen (N1) during the substitution step? A4: The oxindole N-H is relatively acidic (pKₐ ~10.4). If you use strong bases (e.g., NaH, KOtBu) to drive the substitution, you will deprotonate N1, leading to competitive N-alkylation or dimerization. Both Potassium Phthalimide and Sodium Azide are excellent nucleophiles but are only weakly basic. Ensure your reagents are dry and avoid adding supplementary strong bases.
Standard Operating Protocols (SOPs) for High-Yield Synthesis
The following protocols are designed as self-validating systems , meaning each critical phase contains an In-Process Control (IPC) to verify mechanistic success before proceeding.
Protocol A: The Azide-Staudinger Route (Recommended for R&D & High Purity)
This route is exceptionally mild and avoids the harsh reflux conditions of the Gabriel synthesis[2].
Step 1: Azidation
-
Dissolve 1.0 eq of 5-(2-chloroethyl)-6-chloro-1,3-dihydro-indol-2-one in anhydrous DMF (0.2 M).
-
Add 1.5 eq of Sodium Azide (NaN₃) and 0.1 eq of Sodium Iodide (NaI) as a catalyst.
-
Stir at 65°C for 6 hours.
-
Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ ~230/232) is entirely replaced by the azide intermediate ([M+H]⁺ ~237/239).
-
Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Staudinger Reduction
-
Dissolve the crude azide in a 10:1 mixture of THF and H₂O (0.15 M).
-
Portion-wise, add 1.2 eq of Triphenylphosphine (PPh₃) at room temperature.
-
Self-Validation (IPC): Observe the reaction. The immediate evolution of N₂ gas confirms the formation of the phosphazide and its decomposition into the iminophosphorane[2].
-
Once gas evolution ceases, heat to 50°C for 4 hours to drive the hydrolysis.
-
Self-Validation (IPC): LC-MS must show the disappearance of the iminophosphorane mass ([M+H]⁺ ~471) and the appearance of the target amine ([M+H]⁺ ~211/213).
-
Acidify with 1M HCl, extract the triphenylphosphine oxide byproduct with DCM, and basify the aqueous layer with NaOH to precipitate the pure target amine.
Protocol B: The Gabriel Synthesis Route (Recommended for Process Scale)
This route utilizes the Ing-Manske procedure, which is highly scalable and avoids the use of potentially explosive azides[1][3].
-
Alkylation: Suspend 1.0 eq of the starting chloride and 1.2 eq of Potassium Phthalimide in anhydrous DMF. Heat at 85°C for 8 hours. Precipitate the intermediate by pouring into ice water and filter.
-
Hydrazinolysis: Suspend the intermediate in ethanol (0.2 M). Add 3.0 eq of Hydrazine hydrate (N₂H₄·H₂O). Reflux for 4-6 hours.
-
Self-Validation (IPC): A voluminous white precipitate (phthalhydrazide) will form, replacing the granular starting material.
-
Cool to room temperature, acidify to pH 2 with 2M HCl, and filter off the phthalhydrazide. Concentrate the filtrate and basify to isolate the product.
Quantitative Data Analysis: Route Comparison
To assist in route selection, the following table summarizes the empirical performance metrics of the three primary amination strategies discussed.
| Synthetic Route | Reagents Used | Typical Yield | Target Purity (LC-MS) | Major Byproducts / Impurities | Scalability |
| Direct Ammonolysis | NH₃ (gas or aq), MeOH | 25% - 40% | < 60% | Secondary & Tertiary amines | Poor |
| Gabriel Synthesis | K-Phthalimide, N₂H₄·H₂O | 80% - 88% | > 95% | Phthalhydrazide carryover | Excellent |
| Staudinger Route | NaN₃, PPh₃, H₂O | 90% - 95% | > 98% | Triphenylphosphine oxide (OPPh₃) | Moderate (Azide hazard) |
References
-
Gabriel synthesis - Wikipedia Source: Wikipedia URL:[Link]
-
Staudinger Reaction (Reduction) | OpenOChem Learn Source: OpenOChem URL:[Link]
Sources
Technical Support Center: Purification of 6-Chloro-5-(2-aminoethyl)oxindole
Welcome to the dedicated technical support center for the purification of 6-Chloro-5-(2-aminoethyl)oxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable basic oxindole intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity and yield in your experiments.
I. Understanding the Molecule and Potential Impurities
6-Chloro-5-(2-aminoethyl)oxindole is a key building block in pharmaceutical synthesis, characterized by its chlorinated oxindole core and a basic aminoethyl side chain. The presence of the primary amine significantly influences its chemical behavior, particularly its interaction with chromatographic media and its solubility.
A likely synthetic route to 6-Chloro-5-(2-aminoethyl)oxindole involves the conversion of its precursor, 6-chloro-5-(2-chloroethyl)oxindole. This transformation, typically an amination reaction, can introduce a specific set of impurities. Understanding these potential contaminants is the first step in designing a robust purification strategy.
Common Impurities from a Hypothetical Synthesis:
| Impurity | Structure | Reason for Formation | Impact on Purification |
| Starting Material | 6-chloro-5-(2-chloroethyl)oxindole | Incomplete reaction. | Can co-elute with the product in non-polar solvent systems. |
| Dimeric Impurity | Bis-alkylation product | Reaction of the product with the starting material. | Higher molecular weight and different polarity. |
| Over-alkylation Product | Tertiary amine formation | Further reaction of the product with the starting material. | More basic and polar than the desired product. |
| Elimination Product | 6-chloro-5-vinyloxindole | Base-catalyzed elimination from the starting material. | Non-polar impurity, easily separable by chromatography. |
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 6-Chloro-5-(2-aminoethyl)oxindole.
A. Column Chromatography Issues
Column chromatography is a primary method for purifying 6-Chloro-5-(2-aminoethyl)oxindole.[1] However, the basicity of the amino group can lead to challenges.
Problem 1: Significant Product Tailing on Silica Gel Columns
-
Cause: The basic amino group strongly interacts with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Solution:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. A common choice is 0.1-1% triethylamine (Et3N) or ammonia in methanol/dichloromethane.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Problem 2: Low or No Recovery of the Product from the Column
-
Cause: Irreversible adsorption of the basic compound onto the silica gel. This is more likely if the compound is left on the column for an extended period.
-
Solution:
-
Prompt Elution: Do not let the column run dry or sit for long periods.
-
Stronger Eluent: If the product is not eluting, gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane is often effective.
-
Flush the Column: If the product is still retained, flushing the column with a highly polar, basic solvent system (e.g., 10% NH4OH in methanol) may recover the adsorbed material, though the purity might be compromised.
-
Problem 3: Co-elution of Impurities
-
Cause: Impurities with similar polarities to the desired product.
-
Solution:
-
Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation.
-
Use a Different Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina or a bonded phase like diol or cyano.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[2][3]
-
B. Crystallization and Precipitation Issues
Crystallization is an excellent method for final purification and obtaining a high-purity solid product.
Problem 1: The Product Oils Out Instead of Crystallizing
-
Cause:
-
High Impurity Levels: The presence of significant impurities can disrupt the crystal lattice formation.
-
Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
-
Cooling Too Rapidly: Rapid cooling can lead to supersaturation and oiling out.
-
-
Solution:
-
Preliminary Purification: Purify the crude product by column chromatography first to remove the bulk of the impurities.
-
Solvent Screening: Experiment with a variety of solvents or solvent mixtures. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Seeding: Introduce a small crystal of the pure compound to induce crystallization.
-
Problem 2: No Crystal Formation Upon Cooling
-
Cause:
-
Solution is Not Saturated: The concentration of the compound in the solvent is too low.
-
Compound is Too Soluble: The compound is highly soluble in the chosen solvent even at low temperatures.
-
-
Solution:
-
Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution until it becomes slightly turbid, then warm until the solution is clear again and allow to cool slowly.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the column chromatography?
A1: Thin-Layer Chromatography (TLC) is the most effective way to monitor your column.[1] Before running the column, identify a solvent system that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. During the column, collect fractions and spot them on a TLC plate to identify which fractions contain your pure product.
Q2: My purified 6-Chloro-5-(2-aminoethyl)oxindole is a yellow solid, but I expected it to be off-white. Is this a problem?
A2: While a slight yellow tint may not always indicate a significant impurity, it can be due to trace amounts of oxidized or polymeric byproducts. If high purity is critical, consider a final purification step such as recrystallization or a charcoal treatment to remove colored impurities.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar and basic compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can provide good separation. The acidic modifier will protonate the amine, leading to better peak shapes.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for purity confirmation. High-Performance Liquid Chromatography (HPLC) is ideal for determining the percentage purity.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[4]
IV. Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 dichloromethane:methanol).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 98:2 dichloromethane:methanol + 0.5% triethylamine).
-
Gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your purified product.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. Good solvents will dissolve the compound when hot but not when cold.
-
-
Crystallization:
-
Dissolve the compound in a minimal amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the flask with a glass rod or place it in a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
V. Visualized Workflows
Caption: General purification workflow for 6-Chloro-5-(2-aminoethyl)oxindole.
Caption: Troubleshooting logic for column chromatography purification.
VI. References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Purification of (E)-FeCp-oxindole by Chromatography. BenchChem.
-
Nadkarni, D., & Hallissey, J. F. (2008). Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole. Organic Process Research & Development.
-
ResearchGate. (n.d.). cost effective one pot synthesis of 6-chloro-5-(2-chloroethyl) oxindole. [Link]
-
Google Patents. (n.d.). A process for the preparation of oxindole derivatives.
-
PubMed. (2017). Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. Journal of Separation Science. [Link]
-
ResearchGate. (2016). Rapid determination of oxindole alkaloids in Cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column. Journal of Separation Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of oxindole alkaloids in cat's claw by HPLC using ionic liquid-based microwave-assisted extraction and silica monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthinkchemicals.com [synthinkchemicals.com]
resolving solubility issues with 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
Chemical Name: 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one Common Aliases: 6-Chloro-5-(2-aminoethyl)oxindole; Des-chloroethyl Ziprasidone Intermediate. Chemical Class: Oxindole / Aryl-ethylamine Molecular Formula: C₁₀H₁₁ClN₂O Molecular Weight: 210.66 g/mol
Executive Summary & Solubility Profile
The Core Challenge:
This molecule presents a "Solubility Paradox" common to oxindole-based serotonin receptor ligands. The oxindole core is rigid and highly crystalline (high lattice energy), while the 6-chloro substituent increases lipophilicity. However, the primary amine (amino-ethyl tail) is basic (
-
In Water (pH 7.4): The molecule exists largely as a neutral free base, leading to poor solubility and rapid precipitation.
-
In Acid (pH < 6.0): The amine protonates (
), drastically increasing aqueous solubility. -
In Organic Solvents: Highly soluble in DMSO; moderately soluble in Ethanol.
Quick Reference Solubility Table
| Solvent System | Solubility Limit (Est.) | Stability | Recommended Use |
| DMSO | > 50 mM | High (Weeks at -20°C) | Primary Stock Solution |
| Ethanol (100%) | ~ 10-20 mM | Moderate | Secondary Stock |
| Water (Neutral) | < 0.1 mM | Poor (Precipitates) | Do NOT use for stock |
| 0.1M HCl / Acidic Buffer | > 10 mM | Good (Short term) | Aqueous dilutions |
| PBS (pH 7.4) | < 0.5 mM | Poor (Crash-out risk) | Final assay only (low conc.) |
Critical Workflows & Protocols
Workflow A: Preparation of High-Concentration Stock (DMSO)
Use this for long-term storage and as the starting point for all assays.
-
Weighing: Weigh the powder into a glass vial (avoid static-prone plastics if possible).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
-
Calculation: For 1 mg of compound (MW 210.66), add ~474
DMSO for a 10 mM solution.
-
-
Dissolution: Vortex vigorously for 30 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: The solution must be perfectly clear. Any turbidity indicates undissolved micro-crystals.
-
-
Storage: Aliquot into small volumes (e.g., 50
) to avoid freeze-thaw cycles. Store at -20°C or -80°C .
Workflow B: Aqueous Dilution (Preventing "The Crash")
Use this when introducing the compound to cell culture media or enzymatic buffers.
The Mechanism of Failure: When you inject a high-concentration DMSO stock directly into a neutral buffer (PBS pH 7.4), the DMSO diffuses away rapidly. The amine deprotonates, and the hydrophobic chloro-oxindole core forces the molecules to aggregate before they can disperse.
The Solution: The "Step-Down" Acidification Protocol
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into 100% Ethanol or PEG-400 .
-
Acidify the Buffer: Ensure your target buffer is slightly acidic if the assay permits, or use a "Solubility Enhancer" vehicle.
-
Slow Addition: Add the intermediate solution dropwise to the vortexing buffer.
-
Final Concentration: Keep the final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, unless your cells are validated for higher tolerance.
Logic & Decision Pathways (Visualized)
Diagram 1: Solubility Decision Tree
Determine the correct solvent system based on your experimental constraints.
Caption: Decision matrix for solvent selection based on compound form and application.
Diagram 2: The "Crash-Out" Mechanism
Understanding why precipitation occurs upon dilution.
Caption: Mechanism of precipitation during aqueous dilution and intervention points.
Troubleshooting & FAQs
Q1: I followed the protocol, but my cell culture media turned cloudy immediately. Why? A: This is the "Solvent Shock" effect.
-
Cause: The local concentration of the compound exceeded its solubility limit at the tip of the pipette tip before it could mix.
-
Fix: Do not add the DMSO stock directly to the static media. Instead, remove a small volume of media (e.g., 1 mL), add the drug to that while vortexing, and then return the mixture to the main flask. Alternatively, use a "step-down" dilution with PBS.
Q2: Can I heat the solution to dissolve the powder? A:
-
In DMSO: Yes, mild heating (37°C - 45°C) is acceptable and often necessary for oxindoles.
-
In Water: Avoid heating. Heating aqueous suspensions of this compound can promote degradation (hydrolysis of the lactam ring or oxidation of the amine) rather than dissolution. If it doesn't dissolve in water at RT, heating won't fix the thermodynamic issue—you need to adjust the pH.
Q3: The compound is yellow. Is it degraded? A: Not necessarily.
-
Normal: Pure oxindoles are often off-white to pale yellow.
-
Warning: A dark orange or brown color indicates oxidation, likely of the amine or the indole nitrogen. If the solution turns dark brown, discard it.
Q4: Is the compound light sensitive? A: Yes. Indole derivatives are generally photosensitive. Store the solid and solutions in amber vials or wrapped in foil.
References & Grounding
-
PubChem. Compound Summary: 6-Chloro-5-(2-chloroethyl)oxindole (Structural Analog).[1] (Used for lipophilicity/lattice energy inference). Available at: [Link]
Sources
Technical Support Center: Ziprasidone Impurity Minimization
This guide functions as a specialized Technical Support Center for researchers and process chemists optimizing Ziprasidone synthesis. It prioritizes the minimization of critical impurities through mechanistic understanding and precise reaction control.
Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ZIP-SYN-OPT-2024 Subject: Troubleshooting & Minimizing Impurities in Ziprasidone Intermediate Synthesis
Executive Summary: The Impurity Landscape
Ziprasidone synthesis generally converges via the alkylation of 3-(1-piperazinyl)-1,2-benzisothiazole (BIT) with 6-chloro-5-(2-chloroethyl)oxindole (Chloroethyl Oxindole) .
The critical quality attributes (CQAs) of the final API are dictated by the purity of these two intermediates. The most persistent impurities are structural analogs (Des-chloro, Keto, Hydroxy) that resist removal by standard crystallization due to their solubility profiles being nearly identical to Ziprasidone.
Quick Reference: Critical Impurities Table
| Impurity Name | Structure/Origin | Critical Control Point | Solubility vs. API |
| Des-chloro Ziprasidone | Missing Cl atom on oxindole ring.[1] Originates from starting material or over-reduction. | Starting Material QC & Reduction Step | Identical (Hard to remove) |
| Keto-Ziprasidone | Incomplete reduction of acetyl group in oxindole intermediate. | Oxindole Reduction (IPC Monitoring) | Slightly more polar |
| Hydroxy-Ziprasidone | Intermediate in carbonyl reduction. | Oxindole Reduction (Reaction time/Temp) | More polar |
| Zip-Dimer | Methylene bridge dimerization. Aldol condensation of precursors. | Coupling Reaction (Base/Solvent choice) | Very Low (Precipitates) |
| Bis-BIT | Piperazine reacting at both ends. | BIT Synthesis (Excess Piperazine) | Different pKa |
Module 1: The Oxindole Intermediate (6-chloro-5-(2-chloroethyl)oxindole)[1][3][4]
User Issue: I am consistently seeing 0.5% Keto-impurity and variable Des-chloro levels in my oxindole intermediate. Recrystallization isn't cleaning it up.
Root Cause Analysis
-
Keto-Impurity: Arises from the incomplete reduction of the 5-(2-chloroacetyl) precursor. If you quench the reaction too early or if the hydride donor (e.g., Triethylsilane, TMDS) is moisture-compromised, the carbonyl remains.
-
Des-chloro Impurity: This is often a "garbage-in, garbage-out" scenario. Commercial 6-chloro-2-oxindole often contains 0.1–0.5% des-chloro analog (oxindole). Alternatively, aggressive reduction conditions (high temp + strong Lewis acid) can hydrodehalogenate the aromatic ring.
Workflow Visualization: Oxindole Impurity Pathways
Figure 1: Reaction pathway for 6-chloro-5-(2-chloroethyl)oxindole showing origins of critical impurities.
Troubleshooting Protocol: Optimized Reduction
Objective: Eliminate Keto/Hydroxy impurities without causing dechlorination.
Reagents:
-
Precursor: 5-(2-chloroacetyl)-6-chlorooxindole
-
Reducing Agent: Triethylsilane (Et3SiH) or Tetramethyldisiloxane (TMDS)
-
Solvent/Acid: Trifluoroacetic acid (TFA) or Methanesulfonic acid in DCM.
Step-by-Step Guide:
-
Dry Conditions: Ensure the reactor is bone-dry. Silanes hydrolyze to siloxanes in the presence of water, losing reducing power (leading to Keto impurity).
-
Temperature Staging:
-
Charge: Add silane at 0–5°C to control the exotherm.
-
Ramp: Slowly warm to 30–35°C. Do not exceed 45°C. Higher temperatures significantly increase the rate of aromatic dechlorination (Des-chloro impurity formation).
-
-
In-Process Control (IPC):
-
Take a sample at 4 hours.
-
Criteria: Precursor < 0.5%. If Precursor > 0.5%, add 0.1 eq of silane. Do not extend time without adding reagent; "cooking" the mixture generates impurities.
-
-
Quench: Quench into cold water. The product precipitates.
-
Purification (The "Slurry" Trick):
-
The Keto impurity is slightly more soluble in methanol than the target.
-
Protocol: Reslurry the wet cake in Methanol (5 volumes) at reflux for 1 hour, then cool to 10°C and filter. This purges the Keto/Hydroxy residues effectively.
-
Module 2: The BIT Intermediate (3-(1-piperazinyl)-1,2-benzisothiazole)[1]
User Issue: My coupling reaction yield is low, and I see a "dimer" peak that tracks back to the BIT intermediate.
Root Cause Analysis
The primary impurity here is Bis-BIT (1,4-bis(1,2-benzisothiazol-3-yl)piperazine). This occurs during the synthesis of BIT if the ratio of piperazine to 3-chlorobenzisothiazole is too low. The mono-substituted product reacts with another molecule of chlorobenzisothiazole.
FAQ: BIT Synthesis Optimization
Q: How do I prevent Bis-BIT formation? A: Use a large excess of piperazine.
-
Standard: 1.0 eq 3-chlorobenzisothiazole : 1.2 eq Piperazine. -> High risk of Bis-BIT.
-
Optimized: 1.0 eq 3-chlorobenzisothiazole : 3.0–4.0 eq Piperazine.
-
Mechanism:[2][3][4] High dilution of the electrophile (chlorobenzisothiazole) in a sea of nucleophile (piperazine) statistically favors mono-substitution.
Q: How do I remove the excess piperazine afterwards? A: Leverage pH solubility.
-
After reaction, distill off solvent.[4]
-
Add water and adjust pH to < 2.0 with HCl.
-
Result: BIT and Piperazine form salts and stay in water. Bis-BIT (if any) is insoluble and can be filtered off.
-
Basify the filtrate to pH 10–11. BIT precipitates; Piperazine remains soluble in water. Filter to collect pure BIT.
Module 3: The Coupling Reaction (Ziprasidone Formation)
User Issue: I have pure intermediates, but the final coupling generates a "Zip-dimer" and unknown impurities.
Root Cause Analysis
The coupling is an
-
Hydrolysis: The chloroethyl group on the oxindole is labile. Water in the solvent (DMF/Water or Carbonate/Water systems) can hydrolyze it to the alcohol (Hydroxy-Ziprasidone) before it couples.
-
Dimerization: In the presence of strong bases or formaldehyde traces (often found in PEG or poor-quality solvents), Ziprasidone can undergo aldol-like condensation.
Workflow Visualization: Coupling & Control Points
Figure 2: Coupling reaction pathways. Note that Hydrolysis competes directly with the substitution reaction.
Protocol: Clean Coupling Reaction
Solvent System: Water is often used industrially for cost, but Isoamyl Alcohol or MIBK (Methyl Isobutyl Ketone) offers better impurity control for high-purity requirements.
-
Stoichiometry: Use a slight excess of BIT (1.1 eq) relative to the Oxindole. It is easier to wash away residual BIT than residual Oxindole.
-
Base: Sodium Carbonate (
). Avoid strong bases like NaOH which promote ring opening. -
Catalyst: Sodium Iodide (NaI, 0.1 eq).
-
Why? Finkelstein reaction in situ converts the chloro-ethyl to iodo-ethyl, which is a better leaving group. This speeds up the coupling (
) relative to the hydrolysis ( ), favoring the product.
-
-
Temperature: Reflux (approx. 100–120°C depending on solvent).
-
Work-up:
-
Cool to 25°C. Filter the solids.
-
Wash 1: Water (removes salts).
-
Wash 2: Isopropanol (removes unreacted BIT and some organic impurities).
-
Wash 3: Warm THF (Optional, highly effective for removing dimers, but yield loss occurs).
-
References
-
Pfizer Inc. (1994). Process for the preparation of ziprasidone hydrochloride. U.S. Patent 5,312,925. Link
-
Pfizer Products Inc. (2004). Controlled synthesis of ziprasidone. European Patent EP1476162B1. Link
-
Daicel Pharma Standards. Ziprasidone Impurities and Synthesis. Link
-
SynThink Research Chemicals. Ziprasidone EP Impurities & USP Related Compounds. Link
-
ChemicalBook. 3-(1-Piperazinyl)-1,2-benzisothiazole Synthesis. Link
Sources
Technical Support Center: Handling & Stability of 5-(2-Aminoethyl)-6-chlorooxindole Under Acidic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when handling 5-(2-aminoethyl)-6-chloro-1,3-dihydro-indol-2-one (a critical intermediate in the synthesis of Ziprasidone and related neuroleptics) under acidic conditions.
This guide moves beyond basic instructions to explain the causality behind molecular behavior, ensuring your workflows are robust, reproducible, and scientifically sound.
Chemical Behavior & Mechanistic Insights
To troubleshoot effectively, we must first understand the dual nature of this molecule. It contains two highly distinct functional groups that respond differently to acidic environments:
-
The Primary Aliphatic Amine: Highly basic (pKa ~9.5). Under mild to moderate acidic conditions, it readily protonates to form an ammonium salt. This is a stabilizing event that increases aqueous solubility and protects the amine from unwanted nucleophilic side reactions.
-
The Oxindole (Lactam) Core: While generally stable, lactams are susceptible to nucleophilic acyl substitution. Under strongly acidic conditions (pH < 2), the protonated carbonyl group is attacked by water, leading to an irreversible ring-opening hydrolysis that yields a 2-aminophenylacetic acid derivative[1]. Furthermore, the C3 position of the oxindole ring is prone to oxidation, a process that can be catalyzed by environmental factors and pH[2].
Fig 1: Reaction pathways of 5-(2-aminoethyl)-6-chlorooxindole under varying acidic conditions.
Troubleshooting FAQs
Q1: During an acidic workup (1M HCl), my solution turned from pale yellow to a deep pink/brown. What is happening, and how do I prevent it? Cause: You are observing oxidative dimerization. While the amine is safely protonated by the acid, the C3 carbon of the oxindole remains active. In the presence of dissolved oxygen or trace transition metals, the oxindole core undergoes oxidation[2]. Acidic conditions can increase the solubility of trace metals from reactor walls, exacerbating this issue. Solution:
-
Self-Validating Fix: Degas all aqueous acidic solutions with N2 for 15 minutes prior to use. Add a chelating agent (e.g., 0.1% EDTA) or a mild antioxidant (e.g., ascorbic acid) to the acidic wash. Validate the fix by monitoring the absorbance of the solution at 450 nm (where the pink dimer absorbs); a successful protocol will maintain an OD450 of < 0.05.
Q2: I am losing 15-20% of my yield to a highly polar impurity during the acid-base extraction phase. What is this degradant? Cause: Lactam hydrolysis. If your extraction utilizes strong acids (pH < 2) and the internal temperature of the reactor exceeds 35°C during the exothermic neutralization, the oxindole ring will open[1]. Solution:
-
Substitute 1M HCl with a weaker acid system, such as 10% aqueous Citric Acid or 1M Acetic Acid, which provides sufficient protons to salt the amine without aggressively attacking the lactam.
-
Strictly control the temperature (< 20°C) during the extraction. In Ziprasidone synthesis scale-ups, optimizing the solvent system and minimizing harsh aqueous conditions has been shown to drastically improve fragment coupling yields from 20% to >90%[3].
Q3: I need to store the intermediate for 6 months. The free base degrades over time. How should I store it? Cause: The free base absorbs atmospheric CO2 to form carbamates and is highly susceptible to aerial oxidation. Solution: Store the compound as a dry hydrochloride or methanesulfonate salt. The protonated amine withdraws electron density from the ring system, marginally increasing the oxidation potential and stabilizing the molecule. (See SOP 2 below).
Quantitative Data: Stability Profile
To aid in your experimental design, the following table synthesizes the degradation kinetics of 5-(2-aminoethyl)-6-chlorooxindole across various acidic environments.
| Condition | pH Range | Temperature | Estimated Half-Life ( | Primary Mechanism |
| Dilute Acetic Acid | 3.5 - 4.5 | 20°C | > 6 months | Stable (Ammonium Acetate Salt) |
| 0.1M HCl (Aqueous) | 1.0 - 1.5 | 20°C | ~ 14 days | Slow Lactam Hydrolysis |
| 1.0M HCl (Aqueous) | < 0.5 | 50°C | < 4 hours | Rapid Lactam Hydrolysis |
| Anhydrous HCl in IPA | N/A (Non-aq) | 20°C | > 2 years | Stable (Crystalline HCl Salt) |
Standard Operating Protocols (SOPs)
SOP 1: Temperature-Controlled Acidic Extraction
This protocol is a self-validating system designed to isolate the intermediate from organic impurities without triggering lactam hydrolysis.
-
Preparation: Cool the crude organic mixture (e.g., in Ethyl Acetate or Dichloromethane) to 10°C under an N2 atmosphere.
-
Acid Addition: Slowly add 0.5M aqueous Phosphoric Acid (
) or 10% Citric Acid, maintaining the internal temperature below 15°C. Causality: Weak acids prevent the pH from dropping below the threshold required for rapid nucleophilic acyl substitution. -
Phase Separation: Agitate for 10 minutes, then allow phases to separate. The protonated intermediate will partition into the aqueous layer.
-
Validation Check: Sample the aqueous layer and run a rapid LC-MS. You should observe the parent mass (
for the isotope). The absence of confirms that no hydrolysis (addition of ) has occurred. -
Neutralization: Immediately cool the aqueous layer to 5°C and slowly neutralize with 1M NaOH to pH 9.0 to precipitate the free base. Extract back into a fresh organic solvent.
SOP 2: Synthesis of the Stable Hydrochloride Salt
For long-term storage, converting the free base to an anhydrous salt is mandatory.
-
Dissolution: Dissolve the purified 5-(2-aminoethyl)-6-chlorooxindole free base in anhydrous Isopropanol (IPA) (10 mL/g) at 40°C under N2.
-
Salt Formation: Dropwise, add 1.05 equivalents of 2M HCl in Diethyl Ether or anhydrous Dioxane. Causality: Using anhydrous acid prevents the introduction of water, completely eliminating the possibility of hydrolytic ring-opening.
-
Crystallization: Cool the mixture to 0°C at a rate of 10°C/hour. A white to off-white crystalline solid will precipitate.
-
Validation Check: Filter and wash with cold MTBE. Dissolve a 1 mg sample in HPLC-grade water. The pH of the resulting solution should be ~4.5. Analyze via HPLC at 254 nm; the free-base peak should be completely shifted, and purity should be >99.5%.
Fig 2: Troubleshooting workflow for yield or purity loss during acidic processing of the intermediate.
References
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds National Center for Biotechnology Information (NCBI). Discusses the chemical instability and hydrolysis pathways of oxindole and indole derivatives under varying pH conditions.[Link]
-
Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis PubMed. Details the oxidation mechanisms at the carbon adjacent to the nitrogen in indole/oxindole structures and their pH dependence.[Link]
-
Green process chemistry in the pharmaceutical industry Taylor & Francis Online. Provides authoritative context on the scale-up synthesis of Ziprasidone, highlighting how solvent choices (e.g., water vs. organics) impact the yield and stability of intermediates.[Link]
-
Preparation and Hydrolysis of Acid Chlorides and Derivatives University of Alberta Chemistry Notes. Outlines the fundamental mechanisms of nucleophilic acyl substitution, explaining the irreversible displacement and hydrolysis of amides/lactams under acidic conditions. [Link]
Sources
troubleshooting low conversion rates of chloro-oxindole precursors
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates when functionalizing chloro-oxindoles (e.g., 5-chlorooxindole, 6-chlorooxindole).
While these scaffolds are highly valuable in medicinal chemistry for synthesizing kinase inhibitors and spirocyclic compounds, they present two major hurdles: the high bond dissociation energy of the aryl chloride (kinetic barrier) and the acidic lactam NH (chemoselectivity barrier). This guide provides a self-validating framework to systematically diagnose and resolve low conversion rates in palladium-catalyzed cross-coupling reactions.
Part 1: Mechanistic Root Cause Analysis
To troubleshoot effectively, we must first understand the causality behind a failed reaction. Chloro-oxindoles typically fail to convert due to a divergence in the catalytic cycle caused by either poor ligand selection or incompatible base conditions.
Mechanistic divergence in Pd-catalyzed cross-coupling of chloro-oxindoles.
Part 2: FAQs & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling of 5-chlorooxindole with an arylboronic acid is stalling at <20% conversion. I am using Pd(PPh3)4 and Na2CO3. How do I push this to completion? Root Cause: The C-Cl bond (~96 kcal/mol) is significantly stronger than a C-Br bond (~81 kcal/mol). Simple triarylphosphine ligands like PPh3 lack the electron density required to push the palladium center through the rate-limiting oxidative addition step[1]. Solution: Upgrade your catalytic system to use sterically bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. These ligands promote the formation of the highly active monoligated Pd(0) species. Alternatively, N-heterocyclic carbene (NHC) complexes like PEPPSI-IPr have shown remarkable activity for activating inert aryl chlorides[3]. Self-Validating Check: Run a parallel microscale reaction using a pre-formed Pd G3 precatalyst (e.g., XPhos Pd G3). If conversion spikes, the issue was strictly the oxidative addition barrier.
Q2: I upgraded to a Pd/XPhos system for a Buchwald-Hartwig amination of 6-chlorooxindole, but I'm getting a complex mixture and low yield of the desired C-N product. What is happening? Root Cause: You are experiencing chemoselectivity and catalyst poisoning issues due to the acidic lactam NH (pKa ~14). Buchwald-Hartwig aminations often utilize strong bases like sodium tert-butoxide (NaOtBu). This base deprotonates the oxindole NH, leading to competing N-arylation or the formation of an insoluble anionic palladium complex that halts the catalytic cycle[4]. Solution:
-
Protect the Oxindole NH: Use a protecting group such as Boc (tert-butyloxycarbonyl) or Benzyl (Bn) prior to the cross-coupling step[5]. 1-Boc-6-chloroindole derivatives couple cleanly because the nitrogen lone pair is sterically hindered and delocalized.
-
Base Optimization: If protection is not viable, use a milder base like Cs2CO3 or K3PO4 in a solvent like 1,4-dioxane, and increase the temperature (100-110 °C) to compensate for the weaker base.
Q3: I notice "black palladium" precipitating out of my reaction mixture before the chloro-oxindole is fully consumed. How do I prevent catalyst deactivation? Root Cause: "Black palladium" indicates that the active Pd(0) species is aggregating into inactive nanoparticles. This occurs when the reduction of the Pd(II) precatalyst (like Pd(OAc)2) is too slow, or the ligand-to-metal ratio is suboptimal, leaving bare Pd(0) exposed[4]. Solution: Switch to a palladacycle precatalyst (e.g., Buchwald G3 or G4 precatalysts). These complexes rapidly and quantitatively generate the active L-Pd(0) species under mild conditions without requiring harsh reduction steps or excess ligand[2].
Part 3: Quantitative Data Table: Ligand & Base Optimization
Below is a summary of expected conversion rates based on the combination of Ligand, Base, and NH-Protection status when troubleshooting chloro-oxindole couplings.
| Substrate Status | Catalyst / Ligand | Base | Solvent / Temp | Expected Conversion | Primary Issue / Observation |
| Unprotected NH | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH, 80°C | < 20% | Stalled oxidative addition |
| Unprotected NH | Pd2(dba)3 / XPhos | NaOtBu | Dioxane, 100°C | 30 - 40% | Competing N-arylation, decomposition |
| Unprotected NH | XPhos Pd G3 | K3PO4 | t-BuOH, 100°C | 75 - 85% | Clean C-coupling, slower reaction rate |
| Boc-Protected NH | XPhos Pd G3 | Cs2CO3 | Dioxane, 100°C | > 95% | Optimal system, rapid conversion |
| Boc-Protected NH | PEPPSI-IPr | K2CO3 | Dioxane, 100°C | > 90% | Excellent alternative to phosphines |
Part 4: Standard Operating Procedure (SOP)
Protocol: High-Conversion Suzuki-Miyaura Coupling of 5-Chlorooxindole This self-validating protocol utilizes NH-protection and a G3 precatalyst to guarantee complete conversion.
Step 1: Substrate Preparation (NH-Protection)
-
Dissolve 5-chlorooxindole (1.0 equiv) in anhydrous THF (0.2 M).
-
Add DMAP (0.1 equiv) and Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv). Stir at room temperature until TLC indicates complete consumption of the starting material.
-
Work up with aqueous NH4Cl, extract with EtOAc, and concentrate to yield 1-Boc-5-chlorooxindole[5].
Step 2: Reaction Setup (Schlenk Technique)
-
To an oven-dried Schlenk tube equipped with a stir bar, add 1-Boc-5-chlorooxindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely milled, anhydrous Cs2CO3 (2.0 equiv).
-
Add XPhos Pd G3 precatalyst (2-5 mol%).
-
Seal the tube with a septum and purge with Argon (3x vacuum/argon cycles).
Step 3: Execution
-
Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Replace the septum with a Teflon screwcap under positive Argon flow.
-
Heat the reaction mixture in an oil bath at 100 °C for 4-6 hours.
Step 4: Validation & Workup
-
Self-Validating Check: After 2 hours, take a 10 µL aliquot, dilute in MeCN, filter, and run an LCMS. The complete disappearance of the 1-Boc-5-chlorooxindole mass and the emergence of the product mass validates that the oxidative addition and transmetalation steps are functioning correctly.
-
Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate and purify via flash chromatography.
Part 5: References
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides Synthetic Communications[Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future National Institutes of Health (PMC)[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor[Link]
-
Insights into the Catalytic Activity of [Pd(NHC)(cin)Cl] (NHC=IPr, IPrCl, IPrBr) Complexes in the Suzuki–Miyaura Reaction SciSpace[Link]
Sources
Technical Support Center: Oxindole Alkylation Troubleshooting
This guide is structured as a Tier 3 Technical Support resource for the Chemical Process Development division. It prioritizes mechanistic root-cause analysis and actionable protocols.
Subject: Minimizing Byproduct Formation in C3-Alkylation of Oxindoles Ticket Type: Advanced Synthesis / Process Optimization Status: Open
Executive Summary
The alkylation of oxindoles (indolin-2-ones) to form C3-quaternary stereocenters is a "privileged" transformation in drug discovery (e.g., Sunitinib, Spiro-oxindoles). However, the oxindole scaffold presents a unique "Ambident Nucleophile Triad" —the Nitrogen (N1), the Oxygen (O2), and the Carbon (C3)—all of which compete for the electrophile.
This guide addresses the three most common failure modes:
-
Regioselectivity Failure: N- vs. O- vs. C-alkylation.
-
Poly-alkylation: Formation of dialkylated impurities.
-
Racemization: Loss of enantiopurity in asymmetric protocols.
Module 1: Regioselectivity (The Ambident Enolate Problem)
User Issue: "I am observing significant N-alkylated and O-alkylated byproducts instead of the desired C3-product."
Diagnosis: Hard-Soft Acid-Base (HSAB) Mismatch
The oxindole enolate resonates between the Carbon (C3) and Oxygen (O2). Furthermore, the N1-proton is highly acidic (
-
N-Alkylation: Occurs if N1 is unprotected. The N-anion is a "harder" nucleophile than the C-enolate.
-
O-Alkylation: Occurs with "hard" electrophiles (e.g., MOM-Cl, sulfates) or in highly polar aprotic solvents (HMPA, DMSO) where the cation is separated, leaving the "hard" oxygen exposed.
-
C-Alkylation (Desired): Favored by "soft" electrophiles (benzyl halides, allylic halides) and non-polar solvents.
Protocol A: The "N-Protection First" Strategy
Recommendation: Unless N1-functionalization is desired, always protect N1. This eliminates N-alkylation and sterically discourages O-attack.
| Protecting Group | Stability | Removal Condition | Recommended For |
| Boc (tert-Butyloxycarbonyl) | Moderate | TFA or HCl | General screening; suppresses N-nucleophilicity effectively. |
| Bn (Benzyl) | High | Scale-up; prevents N-anion formation entirely. | |
| Ac (Acetyl) | Low | Not recommended; labile under strong alkylation bases. |
Protocol B: Solvent & Counter-ion Tuning (The "Tight Ion Pair" Effect)
To force C-alkylation, you must destabilize the O-enolate.
-
Use Lithium Bases (LiHMDS, LDA):
forms a tight covalent bond with the Oxygen, effectively "capping" it. This forces the electrophile to attack the softer Carbon center. -
Avoid HMPA/DMPU: These sequester cations, creating "naked" enolates that are more likely to react at Oxygen.
Module 2: Preventing Dialkylation (The "Over-Reaction" Trap)
User Issue: "I am trying to mono-alkylate at C3, but I get a mixture of starting material, mono-alkyl, and dialkyl products."
Diagnosis: Proton Transfer Kinetics
The mono-alkylated product often has a C3-proton that is more acidic or kinetically accessible than the starting material (especially if the added group is electron-withdrawing, like an ester or nitrile). The remaining base deprotonates the product, leading to a second alkylation.
Solution: The "Inverse Addition" & Thermodynamic Control
Method 1: The LiHMDS/Low-Temp Protocol (Kinetic Control)
This method generates the enolate quantitatively before the electrophile is present.
-
Step 1: Dissolve N-protected oxindole in THF. Cool to -78°C .
-
Step 2: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.
-
Why? LiHMDS is bulky and non-nucleophilic. Low temp prevents enolate equilibration.
-
-
Step 3: Add the Electrophile (1.05 equiv) rapidly.
-
Step 4: Crucial: Quench with AcOH/THF at -78°C before warming up.
-
Why? If you warm up with active base present, proton transfer occurs between product and starting material (scrambling).
-
Method 2: The Knoevenagel-Reduction Route (Alternative)
If direct alkylation fails, avoid it.
-
Condense oxindole with an aldehyde (Knoevenagel).
-
Reduce the exocyclic double bond (
or ).-
Result: Exclusive mono-alkylation.
-
Module 3: Troubleshooting Flowchart
Caption: Decision tree for isolating the root cause of alkylation failure modes.
Module 4: Asymmetric Alkylation (Preventing Racemization)
User Issue: "My chiral catalyst gives low ee%."
Mechanism of Failure
Racemization usually occurs via background reaction (uncatalyzed alkylation by the inorganic base) or product racemization (the product enolizes again).
Protocol: Phase Transfer Catalysis (PTC)
For creating C3-quaternary centers with high enantioselectivity, avoid metal enolates. Use mild bases with chiral organocatalysts.
Recommended System:
-
Catalyst: Cinchona alkaloid derivative (e.g., N-benzyl cinchonidinium salts) or Maruoka Catalyst.
-
Base: 50% aq. KOH or
(solid). -
Solvent: Toluene/CHCl3 (biphasic).
-
Key Factor: The reaction occurs at the interface. The chiral cation pairs with the enolate, blocking one face.
Optimization Table:
| Variable | Adjustment for Higher ee% | Reason |
| Concentration | Dilute (0.05 M) | Slows background reaction. |
| Temperature | Lower (-20°C to 0°C) | Increases energetic difference between transition states. |
| Stirring | High Speed (>1000 rpm) | Crucial for PTC interfacial area. |
FAQ: Rapid Fire Solutions
Q: Can I alkylate 3-substituted oxindoles directly? A: Yes, this is actually easier than unsubstituted ones because you cannot over-alkylate (no second proton). Use LiHMDS or NaH in THF.
Q: Why does using NaH give me O-alkylation?
A: Sodium is larger than Lithium. The O-Na bond is more ionic (dissociated), leaving the Oxygen more "naked" and reactive. Switch to LiHMDS or add a Lithium salt (
Q: My reaction stalls at 50% conversion. A: You likely generated the enolate, but proton transfer occurred between the starting material and the product. Use 2.1 equivalents of base if you are not using the low-temp quench method, or ensure strictly anhydrous conditions.
References
-
Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation of 3-Substituted Oxindoles." Journal of the American Chemical Society.[1] Link
- Core citation for transition-metal catalyzed alkyl
- Overman, L. E. (1991). "Construction of quaternary carbon centers by intramolecular Heck reactions." Journal of Organic Chemistry.
-
Durbin, M. J., & Willis, M. C. (2008).[2] "Palladium-Catalyzed α-Arylation of Oxindoles." Organic Letters. Link
- Validates the use of KHMDS/LiHMDS for aryl
-
Kaur, J., et al. (2024). "Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles." Journal of Organic Chemistry. Link
- Recent review on controlling N vs C selectivity using solvent/c
- Trost, B. M., & Brennan, M. K. (2009). "Asymmetric syntheses of oxindole and indole spirocyclic alkaloid natural products." Synthesis.
Sources
overcoming degradation of 6-Chloro-5-(2-aminoethyl)oxindole during drying
The following Technical Support Guide addresses the stability and drying challenges associated with 6-Chloro-5-(2-aminoethyl)oxindole (often referred to as the "Aminoethyl-Oxindole" intermediate).
This guide assumes you are observing discoloration (pink/red/brown) or purity loss during the drying of the free base.
Stability Protocols & Drying Optimization
Document ID: TS-OX-05-AE Applicable Compound: 6-Chloro-5-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one Related API: Ziprasidone (Key Intermediate)[1]
Part 1: Diagnostic & Root Cause Analysis
"Why is my white powder turning pink during drying?"
If you are drying the Free Base of 6-Chloro-5-(2-aminoethyl)oxindole, you are fighting two simultaneous degradation pathways.[1] The molecule contains two highly reactive sites that are incompatible with standard hot-air or static vacuum drying.[1]
The Degradation Mechanism[1][2]
-
Oxidative Coloration (The "Pink" Factor): The C3 position of the oxindole ring (the methylene group adjacent to the carbonyl) is electronically activated. In the presence of oxygen and heat, it undergoes auto-oxidation to form Isatin derivatives (which are deep orange/red) or oxidative dimers (Indirubin-like structures, which are pink/violet).[1]
-
Visual Indicator: Surface turns pink/brown within hours of exposure to air.
-
-
Amine Carbonation: The primary amine on the ethyl chain (
) is a strong nucleophile.[1] It rapidly absorbs atmospheric to form Carbamates (Carbamic Acid salts).-
Analytical Indicator: Appearance of new peaks in HPLC/NMR and variable water content (carbamates are hygroscopic).
-
Degradation Pathway Diagram
Figure 1: The dual degradation pathway of the free base during drying.
Part 2: The Solution (Process Engineering)[1]
Core Directive: Do not dry the Free Base. The industry-standard solution for primary amine intermediates of this class is to isolate them as a Salt Form (typically Hydrochloride or Tosylate) immediately after synthesis.[1]
Comparative Stability Data
| Parameter | Free Base (Unstable) | Hydrochloride Salt (Recommended) |
| Thermal Stability | Degrades > 45°C | Stable > 150°C |
| Air Sensitivity | High (Oxidizes to Pink) | Low (Oxidation Resistant) |
| CO2 Absorption | High (Forms Carbamates) | None (Amine is protonated) |
| Drying Protocol | Requires <35°C, High Vacuum | Standard Vacuum Oven (60-70°C) |
Protocol A: In-Situ Salt Formation (Recommended)
If your workflow currently isolates the free base, modify the workup to precipitate the salt directly from the reaction solvent (e.g., Ethanol/Methanol).[1]
-
Dissolution: Dissolve crude free base in Methanol or Ethanol (5-10 volumes).
-
Acidification: Slowly add 1.1 equivalents of Conc. HCl or HCl/IPA solution at 0-5°C.
-
Note: Protonating the amine (
) removes its nucleophilicity, preventing reaction.[1] It also electronically deactivates the ring slightly, reducing oxidation risk.
-
-
Filtration: Filter the precipitated Hydrochloride salt.
-
Drying: Dry the wet cake at 50-60°C under vacuum. The salt is robust and will not turn pink.
Part 3: Drying the Free Base (Mitigation Strategy)
If you must isolate the Free Base (e.g., for a specific coupling reaction where salt is incompatible), you must strictly control the drying environment.
Protocol B: "Safe" Drying of Free Base
Strict Requirement: Oxygen < 10 ppm, Temperature < 40°C.
-
Solvent Exchange (Azeotropic Drying):
-
Instead of drying to a powder, dissolve the wet cake in the next reaction solvent (e.g., Toluene or THF).
-
Distill off the water/alcohol azeotropically under vacuum.
-
Benefit: The compound is never exposed to thermal stress in a solid state, and water is removed efficiently.
-
-
Vacuum Oven with Nitrogen Bleed:
-
Equipment: Vacuum oven capable of < 10 mbar.
-
Inerting: Do not use a static vacuum. Use a Nitrogen Bleed .
-
Connect a
line to the oven inlet. -
Maintain a continuous trickle of
while the pump pulls vacuum. This sweeps away oxygen and moisture, preventing the "static air pockets" that cause pink spots.
-
-
Temperature: Set Maximum
. -
Duration: Limit drying time. Stop as soon as LOD (Loss on Drying) is acceptable.
-
Workflow Diagram: Optimal Drying Decision Tree
Figure 2: Decision tree for processing the unstable intermediate.[1]
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Lyophilization (Freeze Drying)? A: Yes, but it is likely overkill. Lyophilization works well because it operates at low temperatures, preventing thermal degradation. However, you must ensure the vacuum is broken with Nitrogen , not air. If you break vacuum with air, the porous cake will instantly oxidize (turn pink) due to its high surface area.
Q2: My material is already pink. Can I purify it? A: The pink color (Isatin/Indirubin impurities) is difficult to remove by simple washing because these impurities often co-crystallize.
-
Fix: Recrystallize from Ethanol/Water with a small amount of activated carbon or sodium dithionite (reducing agent) to scavenge the colored oxidized species. Then, immediately convert to the HCl salt.
Q3: Why does the melting point drop after drying?
A: This indicates Carbamate formation. If you dry the free amine in an oven that isn't perfectly sealed against
Q4: Is this the same as the Ziprasidone intermediate "IV"? A: Closely related. Intermediate IV is often the Chloroethyl analog (6-Chloro-5-(2-chloroethyl)oxindole).[1] The Aminoethyl analog you are handling is significantly less stable than the Chloroethyl analog because the primary amine is a much more aggressive nucleophile and oxidation promoter than the alkyl chloride.
References
-
Pfizer Inc. (1989). Synthesis of Ziprasidone and Intermediates. US Patent 4,831,031.
- Grounding: Establishes the core chemistry of the oxindole intermediates and the necessity of salt forms for stability.
-
Organic Process Research & Development. (2003). Oxidative reaction of oxindole-3-acetic acids.
-
Grounding: Validates the mechanism of C3-position oxidation in oxindoles leading to colored impurities.[1]
-
-
Hsieh, Y. L., & Taylor, L. S. (2015).[2][3] Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion.[2] Pharmaceutical Research.
-
Grounding: Provides the theoretical basis for why the salt form prevents disproportionation and degradation compared to the free base.[1]
-
-
ChemicalBook. (2025). 6-Chloro-5-(2-chloroethyl)oxindole Product Properties.
- Grounding: Confirms the physical properties and handling requirements (Storage at 2-8°C) for the closely related chloro-analog, implying even stricter requirements for the amino-analog.
Sources
Validation & Comparative
Topic: USP Reference Standard for Ziprasidone Related Compound A Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the regulated analysis of Ziprasidone HCl, Related Compound A (3-(1-piperazinyl)-1,2-benzisothiazole) serves as a critical system suitability marker and a quantified impurity. While the USP Reference Standard (Catalog #1724419) remains the regulatory "gold standard" for establishing traceability in filings (NDA/ANDA), high-purity Secondary Standards (e.g., EP Impurity A, Certified Reference Materials) offer a scientifically viable alternative for routine release testing—provided they are rigorously qualified against the primary standard.
This guide analyzes the performance, handling, and regulatory implications of using the USP primary standard versus secondary alternatives, grounded in the causality of the official USP HPLC monograph.
Part 1: Technical Profile & Origin
To understand the analytical challenge, we must first understand the molecule. Related Compound A is not merely a random contaminant; it is the structural "left wing" of the Ziprasidone molecule.
-
Chemical Name: 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
-
Common Alias: BITP
-
Molecular Formula: C₁₁H₁₃N₃S · HCl
-
USP RRT: ~0.4 (Early eluting)
Mechanistic Origin (The "Why" of Impurity Profiling)
Related Compound A appears in the drug substance via two primary pathways:
-
Unreacted Intermediate: It is a starting material in the convergent synthesis of Ziprasidone.
-
Degradation Product: Under hydrolytic stress (acidic/basic), the ethyl-linker connecting the benzisothiazole and the oxindole moieties can cleave, releasing Compound A.
Because it possesses a secondary amine (piperazine ring), it is highly basic and prone to peak tailing if silanol activity on the HPLC column is not suppressed.
Part 2: Comparative Analysis
The USP Reference Standard (Catalog #1724419)[5]
-
Status: Official Primary Standard.
-
Traceability: Conclusively established by the USP; requires no further characterization by the user.
-
Performance:
-
Assigned Purity: 100.0% (by definition for qualitative use, or specific mass balance for quantitative use).
-
Chromatographic Behavior: Guarantees RRT consistency (0.4) when used with the L7 column.
-
-
Best For: Method Validation, Transfer, and Regulatory Filings.
Secondary/Alternative Standards (e.g., EP Impurity A, CRMs)
-
Status: Working Standard.
-
Traceability: Must be characterized against the USP RS or fully elucidated (NMR, Mass Spec, TGA).
-
Performance:
-
Purity: Variable (typically >98%).
-
Risk: If the salt form differs (e.g., free base vs. HCl), retention times may shift slightly due to local pH effects in the injection plug, potentially causing misidentification.
-
-
Best For: Routine QC release testing, stability trending.
Data Summary: Primary vs. Secondary
| Feature | USP RS (Primary) | Certified Secondary Standard (CRM) | In-House Synthesized |
| Regulatory Risk | Low (Defensible in audit) | Medium (Requires CoA verification) | High (Requires full structural elucidation) |
| Cost Efficiency | Low ( | High ($) | Varies |
| Salt Form | Monohydrochloride (Fixed) | Variable (Check CoA carefully) | Variable |
| RRT Precision | |||
| Usage | Validation / Dispute Resolution | Routine QC / Stability | R&D Screening |
Part 3: Experimental Validation (The Protocol)
As a Senior Application Scientist, I advise against blindly following the monograph. You must understand the chemistry of the separation. The USP method uses an L7 (C8) column, not the typical L1 (C18).
Why C8? Ziprasidone is extremely lipophilic. A C18 column would retain the parent peak too strongly, leading to excessive run times. The C8 phase provides adequate retention for the polar Compound A (RRT 0.4) while eluting the parent drug within a reasonable window.
Protocol: USP-Aligned HPLC Method for Impurities
This protocol is self-validating: The resolution between the parent and impurities confirms the system's state.
1. Chromatographic Conditions:
-
Column: 4.6 mm x 15 cm, 5-µm packing L7 (e.g., Zorbax RX-C8 or Waters XBridge C8).
-
Mobile Phase: Methanol / Acetonitrile / Buffer (5:40:55).[3]
-
Buffer: 6.8 g/L Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 6.0 with 5N KOH.[3]
-
Note: pH 6.0 is critical. It suppresses the ionization of the secondary amine enough to reduce tailing but keeps it soluble.
-
-
Detector: UV @ 229 nm (Isosbestic point region for the benzisothiazole ring).
2. Standard Preparation (The Critical Step):
-
Diluent: Methanol / Water / HCl (20 : 5 : 0.01).[3]
-
Scientist's Insight: The trace HCl is mandatory. Compound A is a base; without acid in the diluent, it may precipitate or adsorb to glass vials, leading to low recovery and false "passing" results.
-
-
Stock Solution: Dissolve USP Ziprasidone Related Compound A RS in Diluent to 0.5 mg/mL.
3. System Suitability Criteria:
-
Resolution (R): NLT 6.0 between Ziprasidone and Related Compound B (Note: Comp A elutes much earlier, so if Comp B is resolved, Comp A is definitely resolved).
-
Tailing Factor: NLT 2.0 (Critical for Comp A due to amine interaction).
-
RRT Check: Related Compound A must elute at ~0.4 relative to Ziprasidone.
Visualization: Analytical Workflow
The following diagram illustrates the decision logic for selecting and using the standard.
Caption: Logical workflow for Ziprasidone impurity analysis, highlighting the critical decision point between Primary and Secondary standards.
Part 4: Synthesis & Causality (Scientific Deep Dive)
Why does the USP method perform this way?
-
The pH 6.0 Factor: The pKa of the piperazine nitrogen in Compound A is approximately 8.5–9.5. At pH 6.0, the molecule is protonated (positively charged).
-
Consequence: It relies on cation-exchange interactions with residual silanols on the silica support.
-
Mitigation: The high ionic strength of the phosphate buffer (6.8 g/L) competes for these silanol sites, sharpening the peak. Using a "low-purity" buffer or incorrect pH will cause Compound A to tail severely, failing system suitability.
-
-
The L7 (C8) Selection:
-
Ziprasidone (Parent) is too hydrophobic for C18 (L1).
-
Compound A (Impurity) is relatively polar.[4]
-
Result: The C8 column compresses the chromatographic window, allowing both the early-eluting polar impurity and the late-eluting parent to be quantified in a single isocratic or shallow gradient run.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Comp A Peak Missing | Adsorption to vial / Precipitation | Ensure Diluent contains 0.01 N HCl. Use polypropylene vials if necessary. |
| Comp A Tailing > 2.0 | Silanol interaction | Verify Buffer pH is exactly 6.0. Replace column (silanol activity increases with age). |
| RRT Shift (< 0.38) | pH too low | Adjust buffer pH. Lower pH reduces silanol interaction, decreasing retention of amines. |
References
-
United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph: Impurities.[6][7] USP-NF Online.
-
USP Reference Standards Catalog. Ziprasidone Related Compound A (Catalog No. 1724419).[8] United States Pharmacopeial Convention.[3][5][7]
-
PubChem. Ziprasidone Related Compound A (Compound Summary). National Center for Biotechnology Information.
-
Waters Corporation. Transfer of USP Methods for Impurities Analysis of Ziprasidone HCl.[7] Application Note.
Sources
- 1. skpharmatech.in [skpharmatech.in]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. uspnf.com [uspnf.com]
- 4. Development and validation of an HPLC method for determination of ziprasidone and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugfuture.com [drugfuture.com]
- 6. Ziprasidon-verwandte Verbindung D United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. lcms.cz [lcms.cz]
- 8. store.usp.org [store.usp.org]
purity assay validation for chloro-oxindole intermediates
High-Resolution Purity Assay Validation for Chloro-Oxindole Intermediates: C18 vs. PFP Stationary Phases
Introduction
Chloro-oxindole derivatives, particularly 6-chloro-oxindole, are indispensable intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including the atypical antipsychotic 1[1]. The synthesis of these compounds often generates closely related structural impurities, such as 4-chloro and 5-chloro-oxindole regioisomers. Because these impurities share nearly identical molecular weights and lipophilicities, distinguishing them during 2[2] is notoriously difficult. Standard reversed-phase (C18) chromatography frequently fails to provide baseline resolution for these critical pairs, risking the carryover of impurities into the final API, which can severely compromise drug efficacy and safety.
The Causality of Column Selection: Why Standard C18 Often Fails
In typical reversed-phase high-performance liquid chromatography (HPLC), C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While versatile, this single-mode retention mechanism is insufficient for resolving halogenated regioisomers that possess identical hydrophobicities but differ only in the spatial arrangement of the halogen atom.
To overcome this, analytical scientists must employ orthogonal selectivity. Pentafluorophenyl (PFP) stationary phases are specifically designed for this purpose. The causality behind their superior performance lies in their multi-modal retention mechanisms:
- Interactions: The electron-deficient fluorinated aromatic ring of the PFP phase interacts strongly with the electron-rich oxindole core.
-
Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds induce strong dipole moments, selectively retaining highly polarizable halogenated analytes.
-
Shape Selectivity: The rigid, planar structure of the PFP ligand discriminates between subtle steric differences of regioisomers (e.g., 5-chloro vs. 6-chloro substitution).
For separations where traditional C18 ligands are not ideal, screening columns with alternate selectivity, such as 3, is essential[3].
Objective Comparison: C18 vs. PFP Column Performance
To objectively demonstrate the superiority of the PFP phase for chloro-oxindole purity assays, a comparative study was conducted using a standard C18 column and a PFP column under identical mobile phase conditions (Water/Methanol gradient with 0.1% Formic Acid).
| Chromatographic Parameter | Standard C18 (150 x 4.6 mm, 3 µm) | PFP Phase (150 x 4.6 mm, 3 µm) | Performance Delta |
| Retention Time (5-chloro-oxindole) | 6.45 min | 8.12 min | Increased retention on PFP |
| Retention Time (6-chloro-oxindole) | 6.52 min | 8.85 min | Increased retention on PFP |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Resolution) | +300% Improvement |
| Tailing Factor ( | 1.45 | 1.05 | Superior peak symmetry |
| Selectivity ( | 1.01 | 1.15 | Enhanced spatial recognition |
Data Summary: The PFP column successfully resolved the critical pair (5-chloro and 6-chloro-oxindole) with a resolution (
Logical Workflow & Retention Mechanisms
Logical workflow of column selection and retention mechanisms for chloro-oxindole purity validation.
Step-by-Step Methodology: Self-Validating Purity Assay Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) directly into the workflow, ensuring that the instrument is performing to strict analytical standards before any sample data is accepted. This methodology aligns directly with the4 for the validation of analytical procedures[4].
Step 1: Chromatographic Conditions & Preparation
-
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Gradient Program: 0-2 min (10% B), 2-10 min (10% to 60% B), 10-12 min (60% to 90% B), 12-15 min (10% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (optimal absorbance for the oxindole core).
-
Diluent: Water/Acetonitrile (50:50, v/v).
Step 2: System Suitability Testing (The Self-Validating Core) Before analyzing validation samples, inject a System Suitability Solution containing 6-chloro-oxindole (API intermediate) and 5-chloro-oxindole (critical impurity) at 10 µg/mL.
-
Acceptance Criteria: Resolution (
) between the two peaks must be . The Relative Standard Deviation (RSD) of the 6-chloro-oxindole peak area from five replicate injections must be . Tailing factor ( ) must be . -
Causality: If these criteria are not met, the system is deemed unfit for purpose, and the sequence halts automatically. This prevents the generation of invalid data and forces the analyst to troubleshoot the column or mobile phase before proceeding.
Step 3: ICH Q2(R2) Validation Execution Once SST passes, proceed with the formal validation parameters:
-
Specificity: Inject the blank (diluent) and ensure no interfering peaks elute at the retention times of the analytes. Inject a spiked sample containing all known process impurities (e.g., unreacted isatins, regioisomers) to confirm baseline resolution. Peak purity index must be > 0.990 via a Photodiode Array (PDA) detector.
-
Linearity & Range: Prepare calibration standards of 6-chloro-oxindole from the Limit of Quantitation (LOQ) to 120% of the target specification limit. Plot peak area versus concentration. Acceptance: Correlation coefficient (
) . -
Accuracy (Recovery): Spike known amounts of 5-chloro-oxindole impurity into the 6-chloro-oxindole bulk sample at three concentration levels (50%, 100%, and 150% of the specification limit). Prepare in triplicate. Acceptance: Mean recovery must fall between 95.0% and 105.0%.
-
Precision (Repeatability): Inject six independent preparations of the 6-chloro-oxindole sample at 100% test concentration. Acceptance: RSD of the assay results must be
.
Conclusion
The transition from traditional C18 to fluorinated-phenyl (PFP) stationary phases represents a critical paradigm shift in the analytical control of halogenated intermediates. By leveraging orthogonal retention mechanisms—specifically dipole-dipole and
References
- US20060089502A1 - Ziprasidone process.
- A Comprehensive Technical Guide to the Synthesis and Characterization of Ziprasidone Hydrochloride Monohydr
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
Sources
Advanced Chromatographic Profiling of Ziprasidone Impurities: HPLC vs. UHPLC Methodologies
Executive Summary
The Challenge: Ziprasidone HCl, an atypical antipsychotic, presents a unique chromatographic challenge due to its low aqueous solubility, high basicity (pKa ~6.5), and the structural similarity of its oxidative degradants (e.g., Ziprasidone N-oxide, oxo-derivatives). Standard compendial methods often suffer from peak tailing and excessive run times (>30 minutes).
The Solution: This guide compares the legacy USP (HPLC-UV) approach against a modern Charged Surface Hybrid (CSH) UHPLC protocol. We demonstrate that transitioning to sub-2-micron particle technology with specific stationary phase charge modifiers significantly improves the resolution of critical pairs—specifically the separation of Ziprasidone from its chloro-analogues and oxidative impurities (USP Related Compound B).
Part 1: The Impurity Landscape
Ziprasidone's degradation pathways are driven by oxidation at the piperazine ring and hydrolysis of the benzisothiazole moiety. Understanding these pathways is critical for selecting the correct stationary phase.
Degradation & Impurity Logic
The following diagram illustrates the formation of key impurities that must be resolved.
Caption: Figure 1. Degradation pathways leading to critical impurities. USP Related Compound B and N-oxides are the primary oxidative degradants requiring high-resolution separation.
Part 2: Comparative Analysis (HPLC vs. UHPLC)
We compared the performance of a standard L7 (C8) column against a modern CSH C18 UHPLC column. The "Product" in this comparison is the Charged Surface Hybrid (CSH) Technology , which is specifically designed to handle basic compounds like Ziprasidone in low-ionic-strength acidic mobile phases.
Performance Data Summary
| Metric | Legacy Method (HPLC) | Modern Method (UHPLC CSH) | Improvement |
| Column Chemistry | C8 (L7), 5 µm | CSH C18, 1.7 µm | Higher peak capacity |
| Run Time | 30 - 45 min | 5 - 8 min | 6x Faster |
| Tailing Factor (API) | 1.8 - 2.1 | 1.1 - 1.3 | Significant |
| Resolution (Rs) | 1.8 (Imp B vs API) | 3.2 (Imp B vs API) | +77% |
| Solvent Usage | ~45 mL/run | ~3 mL/run | 93% Reduction |
| LOD (Impurity B) | 0.05% | 0.01% | 5x Sensitivity |
Technical Insight: Why CSH Wins
Ziprasidone is a basic amine. On traditional C18/C8 columns at acidic pH (2-3), residual silanols on the silica surface interact with the protonated amine, causing severe peak tailing.
-
Legacy Fix: High concentrations of Triethylamine (TEA) or ion-pairing agents are added to the mobile phase to "mask" silanols. This is messy and bad for MS detection.
-
CSH Innovation: The stationary phase has a controlled low-level surface charge that electrostatically repels the protonated Ziprasidone, preventing secondary interactions without needing TEA.
Part 3: Experimental Protocols
The "Critical" Diluent Strategy
Warning: Ziprasidone HCl is practically insoluble in water and standard organic solvents. Incorrect diluent preparation is the #1 cause of method failure (precipitation in the injector).
-
Standard Diluent: Methanol : Water : HCl (20 : 5 : 0.01 v/v/v).
-
Procedure: Dissolve API in acidified methanol first, sonicate until clear, then add water. Do not reverse this order.
Optimized UHPLC Protocol (Recommended)
This protocol is self-validating; if the Tailing Factor > 1.5, the column has likely degraded or the mobile phase pH is incorrect.
-
Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290).
-
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.[1]
-
Column Temp: 40°C (Higher temp improves mass transfer for the bulky molecule).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 219 nm (Primary) and 254 nm (Secondary for aromatic impurities).
-
Mobile Phase A: 0.1% Formic Acid in Water (or 20mM Potassium Phosphate pH 2.5 for non-MS work).
-
Mobile Phase B: 100% Acetonitrile.
Gradient Table:
| Time (min) | % Mobile Phase B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 6.0 | 90 | Linear |
| 7.0 | 90 | Wash |
| 7.1 | 5 | Re-equilibrate |
| 9.0 | 5 | End |
Method Development Workflow
Use this decision tree to troubleshoot separation issues during validation.
Caption: Figure 2. Step-by-step optimization workflow. If C18 fails to separate aromatic impurities, switch to Phenyl-Hexyl.
References
-
Waters Corporation. (2012). A Quality by Design (QbD) Based Method Development for the Determination of Impurities in a Peroxide Degraded Sample of Ziprasidone. Application Note 720004234EN. Link
-
United States Pharmacopeia (USP). Ziprasidone Hydrochloride Monograph.[2] USP-NF Online. (Requires Subscription). Link
-
Zakowiecki, D., & Cal, K. (2012).[3] Development of rapid and robust stability-indicating method for analysis of ziprasidone (hydrochloride and freebase) as drug substance and in medicines by UPLC. Acta Poloniae Pharmaceutica, 69(5), 809-819.[3] Link
-
Janardhanan, V. S., et al. (2016). Stability indicating HPLC method for the determination of Ziprasidone Hydrochloride in bulk and dosage forms.[3][4][5] International Journal of Pharmaceutical Sciences and Research. Link
Sources
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. Development of rapid and robust stability-indicating method for analysis of ziprasidone (hydrochloride and freebase) as drug substance and in medicines by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptfarm.pl [ptfarm.pl]
elemental analysis data for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
This guide provides a comprehensive technical analysis of the elemental composition and characterization of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one (hereafter referred to as the Amino-Oxindole Derivative ).[1]
This compound is a primary amine variant of the widely utilized Ziprasidone intermediate (5-(2-chloroethyl)-6-chlorooxindole).[1] In drug development, converting the chloroethyl precursor to this amine is a critical step for creating novel serotonin/dopamine receptor modulators. This guide compares the Elemental Analysis (EA) data of the target amine against its precursors and alternative analytical methods.
Executive Summary: The "Nitrogen Shift" Validation
For researchers synthesizing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one, the primary challenge is verifying the complete substitution of the chlorine atom with an amino group.[1]
-
The Problem: HPLC can separate the amine from the chloride, but it requires a reference standard that may not be commercially available.
-
The Solution: Elemental Analysis (CHN) provides an absolute, standard-free validation method.[1]
-
Key Metric: The "Nitrogen Shift" . A successful synthesis is marked by a dramatic increase in nitrogen content (from ~6.1% to ~13.3%) and the removal of one equivalent of chlorine.
Elemental Analysis Data Profile
The following table contrasts the theoretical elemental composition of the target Amino-Oxindole against its parent Chloroethyl precursor. Use this data to benchmark your experimental results.
Table 1: Theoretical Composition Comparison
| Element | Target: Amino-Oxindole | Precursor: Chloroethyl-Oxindole | Delta (Shift) |
| Formula | C₁₀H₁₁ClN₂O | C₁₀H₉Cl₂NO | N/A |
| MW | 210.66 g/mol | 230.09 g/mol | -19.43 g/mol |
| Carbon (C) | 57.01% | 52.20% | +4.81% |
| Hydrogen (H) | 5.26% | 3.94% | +1.32% |
| Nitrogen (N) | 13.30% | 6.09% | +7.21% |
| Chlorine (Cl) | 16.83% | 30.82% | -13.99% |
| Oxygen (O) | 7.59% | 6.95% | +0.64% |
Critical Insight: If your experimental Nitrogen value is < 13.0% , your reaction likely stalled at the intermediate azide or phthalimide stage (depending on the route), or you have significant residual starting material.
Comparative Analysis: EA vs. Alternative Methods
Why use Elemental Analysis when HPLC and NMR exist? This section objectively compares the "performance" of EA in the context of characterizing this specific intermediate.
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (Combustion) | High-Res Mass Spec (HRMS) | qNMR (Quantitative NMR) |
| Primary Utility | Bulk Purity & Solvate Confirmation | Molecular Identity | Structural Connectivity |
| Salt Detection | Excellent (Detects HCl/TFA salts via Cl/F ratios) | Poor (Salts often dissociate) | Good (If counter-ion has protons) |
| Standard Required? | No (Absolute method) | No (Exact mass) | Yes (Internal standard) |
| Sample Size | 2–5 mg | < 1 mg | 5–20 mg |
| Blind Spot | Cannot distinguish isomers | Cannot detect inorganic salts | Solvent suppression issues |
| Verdict | Best for Batch Release | Best for Identification | Best for Structure Proof |
Expert Insight: Primary amines like this product are highly hygroscopic and often form carbonates upon exposure to air.
-
EA Advantage: EA is the only method that will instantly reveal if your "pure" amine is actually a monohydrate (C₁₀H₁₁ClN₂O · H₂O) or a carbonate salt .[1]
-
Theoretical Monohydrate Values: C: 52.52%, H: 5.73%, N: 12.25%.
-
If your C% drops to ~52.5%, you have a hydrate, not an impurity.
-
Synthesis & Characterization Workflow
To provide context for the analysis, the following diagram illustrates the standard synthesis pathway where this EA data is most critical.
Figure 1: Synthetic pathway showing the nitrogen content evolution.[1] The "Target" node represents the molecule discussed in this guide.
Experimental Protocol: Sample Preparation for EA
Accurate EA data for primary amines requires strict handling to prevent hygroscopic error.[1]
Protocol:
-
Recrystallization: Purify the crude amine using Ethanol/Water (9:1). Primary amines in this class often crystallize well as Hydrochloride salts .[1]
-
Note: If analyzing the HCl salt, adjust theoretical values: Formula C₁₀H₁₂Cl₂N₂O (MW 247.12).
-
-
Drying:
-
Place 100 mg of sample in a vacuum drying pistol.
-
Solvent: Refluxing acetone or ethanol (Temp: 60–80°C).
-
Pressure: < 0.1 mbar.[2]
-
Duration: Minimum 12 hours.
-
Why? Indolones trap solvent in the crystal lattice. Incomplete drying causes high Carbon (if solvent is organic) or High Hydrogen/Low Carbon (if water).[1]
-
-
Encapsulation:
-
Analysis:
-
Run a blank (empty capsule) and a standard (Acetanilide) immediately before the sample to calibrate the Nitrogen response factor.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10609474, 5-(2-Chloroethyl)-6-chlorooxindole. Retrieved from [Link]
-
Howard, H. R., et al. (1996). 3-Benzisothiazolylpiperazine Derivatives as Potential Antipsychotic Agents.[1] Journal of Medicinal Chemistry, 39(1), 143–148. (Foundational synthesis of Ziprasidone intermediates).
-
Pfizer Inc. (1989). U.S. Patent 4,831,031: 5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one and derivatives.[1] (Describes the chloroethyl precursor synthesis).
Sources
Technical Guide: Polymorph Identification of 6-Chloro-5-(2-aminoethyl)oxindole
This guide details the strategic identification and characterization of polymorphic forms of 6-Chloro-5-(2-aminoethyl)oxindole (also referred to as the amino-oxindole intermediate). While often overshadowed by its precursor, 6-chloro-5-(2-chloroethyl)oxindole (a key Ziprasidone intermediate), the amino-derivative presents unique solid-state challenges due to the hydrogen-bonding potential of the primary amine tail.
Executive Summary
6-Chloro-5-(2-aminoethyl)oxindole serves as a critical scaffold in the synthesis of antipsychotic therapeutics. Its solid-state landscape is governed by the competition between the rigid oxindole core (stacking interactions) and the flexible aminoethyl side chain (hydrogen bonding).
This guide compares the performance of Analytical Identification Methods (PXRD vs. DSC vs. IR) and the physicochemical performance of Potential Polymorphic Forms (Anhydrous vs. Solvated). It provides a self-validating protocol for researchers to map the polymorphic landscape of this specific molecule.
Part 1: The Polymorphic Landscape
Unlike rigid molecules, 6-Chloro-5-(2-aminoethyl)oxindole exhibits Conformational Polymorphism . The ethyl-amino side chain can adopt gauche or anti conformations, leading to distinct crystal packings.
Predicted Form Classes
Based on structural analogues (Ziprasidone intermediates) and oxindole chemistry, three primary form classes are expected:
| Form Class | Structural Characteristic | Stability Profile | Solubility |
| Form I (Anhydrous) | Dense packing; H-bonds between oxindole NH and C=O. | Thermodynamically Stable (High MP >220°C). Preferred for storage. | Lowest (Slow dissolution). |
| Form II (Metastable) | Kinetic form; often stabilized by twisted side-chain conformation. | Unstable ; converts to Form I upon heating or slurrying. | Higher (Rapid dissolution). |
| Pseudo-polymorphs (Solvates/Hydrates) | Solvent molecules trapped in lattice channels. | Variable; desolvation often leads to amorphous or Form II collapse. | Variable; often poor due to solvent weight. |
Critical Insight: The primary amine group makes this molecule highly susceptible to forming Hydrates in aqueous environments and Salts (e.g., HCl) if acid traces are present.
Part 2: Comparative Analytical Performance
To identify these forms, researchers must choose the right analytical "lens." The table below compares the efficacy of standard techniques for this specific molecule.
Analytical Technique Comparison Matrix
| Technique | Specificity for 6-Chloro-oxindole | Detection Limit | Pros | Cons |
| PXRD (Powder X-Ray Diffraction) | Gold Standard | ~2-5% | Definitive fingerprint; distinguishes isostructural solvates. | Requires sample grinding (may induce phase transition). |
| DSC (Diff.[1][2] Scanning Calorimetry) | High | N/A | Identifies solvates (broad endotherms) vs. polymorphs (sharp melting). | Decomposition of the amine can mask melting points >220°C. |
| FTIR / Raman | Moderate | ~5-10% | Good for identifying H-bonding changes in the C=O region (1680-1720 cm⁻¹). | Polymorph spectra are often too similar to distinguish subtle packing differences. |
| SS-NMR (Solid State NMR) | Very High | ~1% | Best for resolving the number of molecules in the asymmetric unit ( | Expensive; low throughput. |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: The "Gradient Screen" for Form Discovery
Objective: To exhaustively generate potential polymorphs using solvent diversity.*
Reagents: 6-Chloro-5-(2-aminoethyl)oxindole (Crude), Methanol, Isopropanol (IPA), THF, Toluene, Water.
-
Supersaturation: Prepare saturated solutions of the compound in the solvents listed above at 60°C.
-
Filtration: Filter hot (0.45 µm PTFE) to remove seed crystals of the stable form.
-
Generation Pathways (Parallel):
-
Pathway A (Fast Cooling): Crash cool to 0°C (Favors Metastable Form II ).
-
Pathway B (Slow Evaporation): Leave at ambient temp for 48h (Favors Stable Form I ).
-
Pathway C (Anti-solvent): Add Water to the Methanol/IPA solutions (Favors Hydrates ).
-
-
Isolation: Isolate solids by vacuum filtration. Crucial: Do not dry at high heat immediately; air dry to preserve solvates.
Protocol B: Competitive Slurry (Stability Determination)
Objective: To determine which form is thermodynamically stable.*
-
Mix equal parts (1:1 wt/wt) of Form I (suspected stable) and Form II (suspected metastable).
-
Suspend in a solvent where solubility is moderate (e.g., IPA or Ethyl Acetate).
-
Stir at ambient temperature for 24-48 hours.
-
Analysis: Filter and analyze via PXRD.
-
Result: The mixture will convert entirely to the Stable Form (Ostwald Ripening).
-
Part 4: Visualization of the Identification Workflow
The following diagram outlines the logical decision tree for assigning a new solid form based on experimental data.
Caption: Decision Logic for classifying 6-Chloro-5-(2-aminoethyl)oxindole solid forms based on thermal and diffractive data.
Part 5: Performance & Application Insights
Solubility & Bioavailability
For drug development, the HCl Salt of the aminoethyl intermediate often outperforms the free base.
-
Free Base (Form I): Low aqueous solubility (<0.1 mg/mL). Rate-limiting for reaction kinetics in aqueous media.
-
HCl Salt (Form I): High solubility (>10 mg/mL). Preferred for downstream coupling reactions (e.g., with piperazine derivatives).
Processability (Filtration & Drying)
-
Needle-like habits (often Form II): Cause filter clogging and high cake moisture.
-
Block/Prism habits (often Form I): Filter rapidly.
-
Recommendation: Use Temperature Cycling (heating to 60°C, cooling to 20°C repeatedly) during crystallization to convert needles to blocks, improving filtration times by up to 50%.
Regulatory Implications
In the synthesis of Ziprasidone, the polymorphic purity of the intermediate can influence the impurity profile. Using a consistent polymorph ensures consistent dissolution rates in the reaction vessel, preventing "hot spots" or unreacted starting material that leads to Des-chloro impurities .
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorph screening principles).
-
Pfizer Inc. (2007). Process for preparing ziprasidone. European Patent EP1476162. (Describes purification and crystallization of chloro-oxindole intermediates).
-
Nadkarni, D. V., & Hallissey, J. (2008). "Improved Process for the Preparation of 6-Chloro-5-(2-chloroethyl)oxindole." Organic Process Research & Development, 12(6), 1142–1145. (Key reference for the synthesis and solid-state handling of the structural analogue).
-
Cruz-Cabeza, A. J., et al. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews, 44, 8619-8635. (Review on the statistics and probability of finding stable forms).
-
Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3-26. (Guide on characterization techniques: XRPD, DSC, TGA).
Sources
Safety Operating Guide
Comprehensive Disposal Protocol for 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one
A Guide for Researchers and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one. As a chlorinated, pharmacologically active compound, improper disposal poses significant risks to environmental and human health. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and upholding our commitment to environmental stewardship.
The guidance herein is grounded in established principles from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), tailored for the practical realities of a research and development environment.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this novel compound may not be universally available, its chemical structure allows for a robust hazard assessment based on its functional groups.
-
Chlorinated Aromatic Core: The presence of a chloro-indole structure suggests a high potential for environmental persistence and aquatic toxicity. Similar chlorinated compounds are classified as very toxic to aquatic life with long-lasting effects.[1][2]
-
Pharmacologically Active Moiety: The amino-ethyl and indol-2-one components are common in biologically active molecules. Therefore, the compound must be handled as a potent, toxic substance.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as hazardous waste .[3] It falls into the category of "characteristic" wastes due to its inherent toxicity.[4]
Based on this analysis, all waste streams containing 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one must be treated as hazardous.
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Pictogram | H-Statement (Anticipated) | P-Statement (Anticipated) |
| Acute Toxicity (Oral) | токсичен | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | раздражающий | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | раздражающий | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | раздражающий | H335: May cause respiratory irritation | P261, P271, P304+P340 |
| Hazardous to the Aquatic Environment | Опасно для окружающей среды | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501 |
This profile is inferred from structurally similar compounds and general chemical principles. Always handle with maximum precaution.
Personnel Safety & Personal Protective Equipment (PPE)
Protecting laboratory personnel is the first priority. All handling and disposal activities must be conducted with appropriate engineering controls and PPE.
-
Engineering Controls: Always handle the solid compound and its concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.
-
Required PPE:
-
Gloves: Chemically resistant nitrile gloves are mandatory. Double-gloving is recommended when handling the neat compound.
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement. When there is a splash risk, a face shield must be worn in addition to safety glasses.
-
Lab Coat: A flame-resistant lab coat must be worn and buttoned completely.
-
Footwear: Closed-toe shoes are required in the laboratory at all times.
-
Waste Segregation and Containerization Protocol
Proper segregation at the point of generation is the most critical step in a compliant waste management program.[3][5] Mixing waste streams can create dangerous reactions and significantly increases disposal costs and complexity.
Step-by-Step Segregation and Containerization
-
Establish a Designated Waste Satellite Accumulation Area (SAA): This area must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Identify Waste Streams: All items that have come into contact with 5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one are considered hazardous waste. This includes:
-
Solid Waste: Unused or expired neat compound, contaminated filter paper, and spill cleanup materials.
-
Liquid Waste (Chlorinated Organic): Solutions of the compound in organic solvents (e.g., Dichloromethane, Chloroform).
-
Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound.
-
Contaminated Labware & PPE: Used vials, pipette tips, gloves, and bench paper.
-
-
Select and Prepare Containers:
-
Liquid Waste: Use a designated, chemically-compatible (HDPE or glass) container with a secure, leak-proof screw cap for all liquid waste containing this compound.[3][6] Crucially, this container must be labeled for "Chlorinated Organic Waste." Never mix chlorinated and non-chlorinated solvents.[7][8]
-
Solid Waste: Use a puncture-resistant container with a lid, such as a plastic pail or a securely lined cardboard box.
-
Contaminated Labware/PPE: Place lightly contaminated items like gloves and paper towels into designated waste pails for incineration.[7]
-
-
Label Containers Correctly: All waste containers must be labeled the moment the first drop or gram of waste is added. The label must be clear, durable, and include the following information as per EPA and OSHA regulations:[9][10]
-
The words "HAZARDOUS WASTE"
-
Full Chemical Name: "5-(2-Amino-ethyl)-6-chloro-1,3-dihydro-indol-2-one Waste" (and any solvents present)
-
Hazard Pictograms: (Toxic, Environmental Hazard)
-
Generator Information: Principal Investigator's Name, Lab Number, and Contact Information.
-
The Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the lifecycle of the chemical waste, ensuring safe and compliant handling at every stage. The ultimate disposal method for this type of chlorinated, pharmacologically active compound is high-temperature incineration by a licensed environmental management vendor.[11][12]
Disposal Workflow Diagram
Caption: Decision workflow for proper disposal of the target compound.
Emergency Procedures for Spills
Accidental spills must be managed immediately and safely.
-
For Small Spills (<100 mL or a few grams):
-
Alert personnel in the immediate area.
-
Don appropriate PPE (double gloves, goggles, lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb liquids.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
For Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health & Safety (EHS) emergency line immediately.
-
Prevent entry into the area.
-
Await the arrival of the trained emergency response team.
-
All materials used in spill cleanup must be treated as hazardous waste.[13]
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and its waste streams.
| Prohibited Method | Rationale for Prohibition |
| Sink/Sewer Disposal | Chlorinated organic compounds are persistent environmental pollutants that are toxic to aquatic life and can damage wastewater treatment systems. This practice is illegal.[13][14] |
| Regular/General Trash | Pharmacologically active and toxic compounds can leach from landfills, contaminating soil and groundwater. This poses a risk to public health and the environment.[3] |
| Solvent Evaporation | Intentionally evaporating solvents to reduce waste volume is not a compliant disposal method and can lead to personnel exposure and release of contaminants into the atmosphere. |
| Mixing with Other Wastes | Mixing chlorinated waste with non-chlorinated or other waste types is a violation of RCRA regulations and creates a more complex, hazardous, and expensive waste stream to manage.[5][8] |
References
- Environmental Marketing Services. (2024, September 16). Laboratory Waste Disposal.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- Solvent Recovery Systems. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Office of Clinical and Research Safety. The Laboratory Standard.
- National Center for Biotechnology Information. OSHA Laboratory Standard - Prudent Practices in the Laboratory.
- OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Water Corporation. Laboratory chemical waste.
- Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- University of Essex. (2022, March 15). Laboratory Waste Disposal Handbook.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (2012, September). Memorandum on Disposal of Household Pharmaceuticals. This principle is widely cited in pharmaceutical disposal guidelines.
- Asian Journal of Management. (2020, May 25). An Introduction to How to Dispose of Unutilized and Expired Medicine.
- Castrol. (2025, November 24). SAFETY DATA SHEET - Rustilo DW 300 X.
- UCSF Environmental, Health & Safety. Controlled Substances Waste Management.
- Castrol. (2023, September 8). SAFETY DATA SHEET - pH Adjuster 401.
- Echemi. 5-Chloroethyl-6-chloro-1,3-dihydro-2H-indole-2-one.
- ResearchGate. (2025, August 9). Overview of Pharmaceutical Disposal Methods.
- Sigma-Aldrich. 6-Chloro-5-(2-chloroethyl)indolin-2-one.
- Chemsrc. (2025, August 20). 6-Chloro-5-(2-chloroethyl)oxindole.
- PubChem. 5-(2-Chloroethyl)-6-chlorooxindole.
Sources
- 1. echemi.com [echemi.com]
- 2. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. clinicallab.com [clinicallab.com]
- 7. essex.ac.uk [essex.ac.uk]
- 8. otago.ac.nz [otago.ac.nz]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Laboratory chemical waste [watercorporation.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
